Hsd17B13-IN-30
Description
Properties
Molecular Formula |
C24H16Cl2F3N3O4 |
|---|---|
Molecular Weight |
538.3 g/mol |
IUPAC Name |
3,5-dichloro-4-hydroxy-N-[2-methyl-4-oxo-3-[[2-(trifluoromethoxy)phenyl]methyl]quinazolin-5-yl]benzamide |
InChI |
InChI=1S/C24H16Cl2F3N3O4/c1-12-30-17-6-4-7-18(31-22(34)14-9-15(25)21(33)16(26)10-14)20(17)23(35)32(12)11-13-5-2-3-8-19(13)36-24(27,28)29/h2-10,33H,11H2,1H3,(H,31,34) |
InChI Key |
FAIIRSNMLACYKT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(=CC=C2)NC(=O)C3=CC(=C(C(=C3)Cl)O)Cl)C(=O)N1CC4=CC=CC=C4OC(F)(F)F |
Origin of Product |
United States |
Foundational & Exploratory
Hsd17B13-IN-30: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13) has emerged as a compelling therapeutic target for nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH). This lipid droplet-associated enzyme, primarily expressed in the liver, is implicated in the metabolism of steroids, bioactive lipids, and retinol. Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are protective against the progression of chronic liver diseases. This has spurred the development of small molecule inhibitors to pharmacologically replicate this protective effect. This technical guide focuses on the mechanism of action of Hsd17B13 inhibition, with a specific emphasis on the potent and selective inhibitor, BI-3231, which is considered a key chemical probe for studying Hsd17B13 function. While the user requested information on "Hsd17B13-IN-30," the available scientific literature extensively characterizes BI-3231 as a primary tool for Hsd17B13 inhibition.
Core Mechanism of Action
Hsd17B13 is an oxidoreductase that utilizes NAD+ as a cofactor. Its inhibition by small molecules like BI-3231 directly blocks its enzymatic activity. The binding of BI-3231 to Hsd17B13 is notably dependent on the presence of NAD+, indicating an uncompetitive mode of inhibition with respect to the cofactor.[1] By inhibiting Hsd17B13, these compounds prevent the metabolism of its downstream substrates, thereby mitigating the lipotoxic effects associated with their accumulation in hepatocytes.[2]
The precise endogenous substrate of Hsd17B13 relevant to liver disease is still under investigation, but in vitro studies have shown it can act on various substrates, including estradiol, leukotriene B4, and retinol.[3][4] Inhibition of Hsd17B13 has been demonstrated to reduce triglyceride accumulation in liver cells under lipotoxic stress, improve mitochondrial function, and maintain lipid homeostasis.[5][6]
Quantitative Data
The following tables summarize the key quantitative data for the Hsd17B13 inhibitor BI-3231.
| Parameter | Species | Value | Assay | Reference |
| IC50 | Human | 1 nM | Enzymatic Assay | [7][8][9] |
| Mouse | 13 nM | Enzymatic Assay | [7][8][9] | |
| Ki | Human | 0.7 ± 0.2 nM | Enzymatic Assay | [1][9] |
| Cellular Activity (IC50) | Human | Double-digit nM | Cellular Assay | [5] |
| Thermal Shift (ΔTm) | Human | 16.7 K (in presence of NAD+) | nanoDSF | [5] |
Table 1: In Vitro Potency and Binding Affinity of BI-3231
| Parameter | Value | System | Reference |
| Metabolic Stability | Moderate | Human and Mouse Hepatocytes | |
| Plasma Clearance | Rapid | Mouse | [3] |
| Oral Bioavailability | Low | Mouse | [3] |
Table 2: Pharmacokinetic Properties of BI-3231
Experimental Protocols
Recombinant Hsd17B13 Enzymatic Assay (High-Throughput Screening)
This protocol is adapted from a high-throughput screening campaign to identify Hsd17B13 inhibitors.[5]
-
Objective: To measure the direct inhibition of recombinant Hsd17B13 enzyme activity.
-
Materials:
-
Procedure:
-
Dispense 50 nL of test compound or DMSO (vehicle control) into the wells of a 1536-well assay plate.
-
Add the Hsd17B13 enzyme to the wells.
-
Initiate the enzymatic reaction by adding a mixture of the substrate (e.g., estradiol) and cofactor (NAD+).
-
Incubate the reaction at room temperature.
-
Stop the reaction at a defined time point.
-
Analyze the formation of the product (e.g., estrone from estradiol) using MALDI-TOF mass spectrometry.
-
Calculate the percent inhibition based on the reduction of product formation in the presence of the test compound compared to the DMSO control.
-
Cellular Lipotoxicity Assay
This protocol assesses the ability of an Hsd17B13 inhibitor to protect hepatocytes from lipotoxicity induced by palmitic acid.[2][6][7]
-
Objective: To evaluate the protective effect of Hsd17B13 inhibition in a cellular model of NAFLD.
-
Cell Lines:
-
Materials:
-
Palmitic acid
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
BI-3231
-
Cell culture medium
-
Reagents for assessing cell viability (e.g., MTT assay)
-
Reagents for quantifying triglyceride accumulation (e.g., Oil Red O staining, commercial triglyceride assay kits)
-
-
Procedure:
-
Culture HepG2 cells or primary mouse hepatocytes in appropriate cell culture plates.
-
Induce lipotoxicity by treating the cells with palmitic acid conjugated to BSA.
-
Co-incubate the cells with various concentrations of BI-3231 or vehicle control.
-
After the incubation period (e.g., 24-48 hours), assess the following endpoints:
-
Cell Viability: Perform an MTT assay to measure mitochondrial metabolic activity as an indicator of cell health.
-
Triglyceride Accumulation: Stain cells with Oil Red O and visualize lipid droplets microscopically. Quantify intracellular triglycerides using a commercial assay kit.[7]
-
Gene Expression: Analyze the expression of genes involved in lipid metabolism and cellular stress by qPCR.
-
-
Thermal Shift Assay (nanoDSF)
This biophysical assay confirms the direct binding of an inhibitor to the target protein.[5]
-
Objective: To determine if a compound directly binds to and stabilizes Hsd17B13.
-
Materials:
-
Purified recombinant human Hsd17B13
-
BI-3231
-
NAD+
-
NanoDSF instrument
-
-
Procedure:
-
Mix the purified Hsd17B13 protein with either BI-3231 or DMSO (control) in the presence or absence of NAD+.
-
Load the samples into nanoDSF capillaries.
-
Subject the samples to a thermal ramp in the nanoDSF instrument.
-
Monitor the change in tryptophan fluorescence as the protein unfolds.
-
The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded.
-
A significant increase in the Tm in the presence of the compound (a positive ΔTm) indicates direct binding and stabilization of the protein.[5]
-
Signaling Pathways and Workflows
Caption: HSD17B13 signaling pathway in hepatocytes.
Caption: Workflow for cellular lipotoxicity assay.
References
- 1. Probe BI-3231 | Chemical Probes Portal [chemicalprobes.org]
- 2. BI-3231, an enzymatic inhibitor of HSD17B13, reduces lipotoxic effects induced by palmitic acid in murine and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Utilizing Thermal Shift Assay to Probe Substrate Binding to Selenoprotein O - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. journals.physiology.org [journals.physiology.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Hsd17B13-IN-30: A Technical Overview of a Potent HSD17B13 Inhibitor
Disclaimer: Publicly available, in-depth technical data and the primary scientific literature detailing the discovery and full characterization of Hsd17B13-IN-30 are limited. This compound (also identified as Compound 64) is documented as a potent inhibitor of Hydroxysteroid 17-β dehydrogenase 13 (HSD17B13) with an in vitro IC50 of less than 0.1 µM.[1] Due to the scarcity of specific data for this compound, this guide will provide a comprehensive overview of the function, mechanism, and experimental characterization of a closely related, extensively documented HSD17B13 inhibitor, BI-3231, as a representative example of a potent and selective chemical probe for this target. This information is intended to serve as a technical guide for researchers, scientists, and drug development professionals interested in the therapeutic potential of HSD17B13 inhibition.
Core Function of HSD17B13 and Rationale for Inhibition
Hydroxysteroid 17-β dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver. While its precise physiological function is still under investigation, compelling human genetic evidence has identified it as a key player in the progression of chronic liver diseases.
Genome-wide association studies (GWAS) have revealed that loss-of-function variants in the HSD17B13 gene are strongly associated with a reduced risk of developing non-alcoholic steatohepatitis (NASH), fibrosis, and hepatocellular carcinoma (HCC) from non-alcoholic fatty liver disease (NAFLD). These protective variants lead to a truncated, unstable, or enzymatically inactive protein.
The proposed enzymatic activity of HSD17B13 involves the NAD+-dependent conversion of bioactive lipids and steroids. One key identified function is its role as a retinol dehydrogenase, catalyzing the conversion of retinol to retinaldehyde. By inhibiting the enzymatic activity of the wild-type HSD17B13 protein, small molecule inhibitors like this compound aim to replicate the protective effects observed in individuals with loss-of-function genetic variants, thereby offering a promising therapeutic strategy for NASH and other chronic liver diseases.
Quantitative Data for a Representative HSD17B13 Inhibitor (BI-3231)
The following tables summarize the key quantitative data for the well-characterized HSD17B13 inhibitor, BI-3231.
Table 1: In Vitro Potency and Selectivity
| Parameter | Value | Species | Substrate | Assay Type |
| HSD17B13 IC50 | 8 nM | Human | Estradiol | Biochemical (HTRF) |
| HSD17B13 IC50 | 120 nM | Human | Estradiol | Cell-based (HEK293) |
| HSD17B1 (selectivity) | >10,000 nM | Human | Estrone | Biochemical |
| HSD17B2 (selectivity) | >10,000 nM | Human | Testosterone | Biochemical |
| HSD17B4 (selectivity) | >10,000 nM | Human | Estradiol | Biochemical |
| HSD17B6 (selectivity) | >10,000 nM | Human | 3α-androstanediol | Biochemical |
| HSD17B8 (selectivity) | >10,000 nM | Human | Estradiol | Biochemical |
| HSD17B10 (selectivity) | >10,000 nM | Human | Estradiol | Biochemical |
| HSD17B11 (selectivity) | >10,000 nM | Human | 5α-androstane-3α,17β-diol | Biochemical |
| HSD17B12 (selectivity) | >10,000 nM | Human | 4-androstene-3,17-dione | Biochemical |
| HSD17B14 (selectivity) | >10,000 nM | Human | Estradiol | Biochemical |
Data sourced from the primary publication on BI-3231.
Table 2: Physicochemical and DMPK Properties
| Parameter | Value |
| Molecular Weight | 499.5 g/mol |
| AlogP | 3.5 |
| Aqueous Solubility (pH 7.4) | 1 µM |
| Human Liver Microsomal Stability (Clint) | 148 µL/min/mg |
| Mouse Liver Microsomal Stability (Clint) | 200 µL/min/mg |
| Human Hepatocyte Stability (Clint) | 66 µL/min/10^6 cells |
| Mouse Hepatocyte Stability (Clint) | 148 µL/min/10^6 cells |
| Caco-2 Permeability (Papp A-B) | 17 x 10^-6 cm/s |
| Plasma Protein Binding (Human) | 99.8% |
| Plasma Protein Binding (Mouse) | 99.7% |
Data sourced from the primary publication on BI-3231.
Signaling Pathways and Mechanism of Action
The primary mechanism of action for HSD17B13 inhibitors is the direct competitive inhibition of the enzyme's catalytic activity. This prevents the conversion of its substrates, thereby altering downstream signaling and metabolic pathways implicated in liver injury.
References
HSD17B13-IN-30: A Technical Guide on Target Enzyme Interaction
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of the latest literature review, the specific compound "Hsd17B13-IN-30" is not publicly documented. This guide will focus on the target enzyme, 17β-Hydroxysteroid Dehydrogenase 13 (HSD17B13), and utilize the well-characterized inhibitor, BI-3231 , as a representative molecule to detail the principles of target engagement, experimental protocols, and relevant signaling pathways.
Executive Summary
17β-Hydroxysteroid Dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1][2][3] Genetic studies have strongly linked loss-of-function variants of HSD17B13 to a reduced risk of developing chronic liver diseases, including non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and alcohol-related liver disease.[2][4] This has positioned HSD17B13 as a promising therapeutic target for these conditions. This document provides a technical overview of HSD17B13 and the interaction of a potent, selective inhibitor, BI-3231, with this enzyme. It includes quantitative data on inhibitor potency, detailed experimental methodologies for assessing enzyme inhibition, and diagrams of relevant biological pathways and experimental workflows.
The Target Enzyme: 17β-Hydroxysteroid Dehydrogenase 13 (HSD17B13)
HSD17B13 is a 300-amino-acid protein and a member of the short-chain dehydrogenase/reductase (SDR) superfamily.[5] Its expression is highly restricted to hepatocytes.[1][5] The enzyme is localized to the surface of lipid droplets within these cells.[3][6]
Structure and Function
The structure of HSD17B13 contains several key domains: a hydrophobic domain and a PAT-like domain required for lipid droplet targeting, a cofactor-binding domain for NAD+, a catalytic domain, and a dimerization domain.[5][7] HSD17B13 has been shown to have retinol dehydrogenase activity, converting retinol to retinaldehyde, and can also act on other substrates such as steroids and bioactive lipids.[4][5][6][8] Its enzymatic activity appears to contribute to hepatic cell injury and inflammation in the context of metabolic stress.[7]
Role in Liver Disease
Upregulation of HSD17B13 is observed in patients with NAFLD.[2][3] Overexpression of the enzyme in hepatocytes leads to an increase in the number and size of lipid droplets.[8] Conversely, naturally occurring loss-of-function mutations in the HSD17B13 gene are protective against the progression of liver disease, suggesting that inhibition of its enzymatic activity is a viable therapeutic strategy.[4]
Quantitative Analysis of HSD17B13 Inhibition by BI-3231
BI-3231 is a potent and selective chemical probe for HSD17B13.[9][10] The following tables summarize the quantitative data regarding its inhibitory activity.
| Parameter | Human HSD17B13 (hHSD17B13) | Murine HSD17B13 (mHSD17B13) | Reference |
| IC50 | 1 nM | 13 nM | [9][11] |
| Ki | 0.7 nM | 0.5 nM | [11][12][13] |
| Table 1: In Vitro Enzymatic Inhibition of HSD17B13 by BI-3231. |
| Parameter | Value | Cell Line | Reference |
| Cellular IC50 | 11 nM | HEK293 (expressing hHSD17B13) | [12][13] |
| Table 2: Cellular Potency of BI-3231. |
| Parameter | Value | Assay | Conditions | Reference |
| ΔTm | 16.7 K | nanoDSF | In the presence of NAD+ | [13][14] |
| Table 3: Target Engagement of BI-3231 with hHSD17B13. |
Experimental Protocols
HSD17B13 Enzymatic Inhibition Assay (Luminescence-Based)
This protocol describes a common method for measuring HSD17B13 enzymatic activity and its inhibition using a luminescence-based assay that detects the production of NADH.[15][16]
Materials:
-
Purified recombinant HSD17B13 enzyme
-
β-estradiol (substrate)
-
NAD+ (cofactor)
-
Assay Buffer (e.g., 25 mM Tris-HCl, 0.02% Triton X-100, pH 7.6)
-
Test inhibitor (e.g., BI-3231) and DMSO for dilution
-
NAD(P)H-Glo™ Detection Reagent
-
384-well assay plates
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
Add 80 nL of the diluted inhibitor to the wells of a 384-well plate.
-
Prepare a substrate mix containing β-estradiol (final concentration, e.g., 12 µM) and NAD+ (final concentration, e.g., 500 µM) in assay buffer.
-
Add 2 µL of the substrate mix to each well.
-
Initiate the enzymatic reaction by adding 2 µL of purified HSD17B13 protein (final concentration, e.g., 30 nM) in assay buffer to each well.
-
Incubate the plate at room temperature for 2 hours in the dark.
-
Add 3 µL of NAD(P)H-Glo™ detection reagent to each well.
-
Incubate for an additional 1 hour at room temperature in the dark.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values from the resulting dose-response curves.
Cellular HSD17B13 Retinol Dehydrogenase Activity Assay
This protocol measures the retinol dehydrogenase activity of HSD17B13 in a cellular context.[17]
Materials:
-
HEK293 or HepG2 cells
-
Expression plasmid for HSD17B13 or empty vector control
-
Transfection reagent (e.g., Lipofectamine)
-
All-trans-retinol
-
Cell culture medium and supplements
-
Instrumentation for HPLC or LC-MS analysis
Procedure:
-
Seed cells in multi-well plates one day prior to transfection.
-
Transfect cells with the HSD17B13 expression plasmid or an empty vector control.
-
24-48 hours post-transfection, add all-trans-retinol (e.g., 2-5 µM final concentration) to the culture medium. If testing an inhibitor, pre-incubate the cells with the compound for a specified time before adding the retinol.
-
Incubate the cells for 6-8 hours.
-
Harvest the cells and/or the culture medium.
-
Extract retinoids from the samples.
-
Analyze the levels of retinol and its metabolite, retinaldehyde, using HPLC or LC-MS to determine the extent of enzymatic conversion.
-
Compare the activity in HSD17B13-expressing cells to control cells and assess the degree of inhibition by the test compound.
Visualizations: Pathways and Workflows
HSD17B13-Related Signaling Pathway
The expression of HSD17B13 is regulated by the Liver X Receptor α (LXRα) and Sterol Regulatory Element-Binding Protein 1c (SREBP-1c), key transcription factors in hepatic lipogenesis.[8]
Caption: LXRα/SREBP-1c pathway regulating HSD17B13 expression.
Experimental Workflow for HSD17B13 Inhibitor Screening
The following diagram illustrates a typical workflow for identifying and characterizing inhibitors of HSD17B13.
Caption: Workflow for HSD17B13 inhibitor discovery and characterization.
Conclusion
HSD17B13 is a genetically validated target for the treatment of chronic liver diseases. The development of potent and selective inhibitors, such as BI-3231, provides valuable tools for further elucidating the biological function of this enzyme and for advancing novel therapeutics. The experimental protocols and pathways detailed in this guide offer a framework for the continued investigation of HSD17B13 and the characterization of its inhibitors.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 3. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 4. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis and treatment of NAFLD [escholarship.org]
- 5. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 17-Beta Hydroxysteroid Dehydrogenase 13 Is a Hepatic Retinol Dehydrogenase Associated With Histological Features of Nonalcoholic Fatty Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. BI 3231 Supplier | CAS 2894848-07-6 | BI3231 | Tocris Bioscience [tocris.com]
- 12. Pardon Our Interruption [opnme.com]
- 13. eubopen.org [eubopen.org]
- 14. Probe BI-3231 | Chemical Probes Portal [chemicalprobes.org]
- 15. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. enanta.com [enanta.com]
- 17. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
Hsd17B13-IN-30: A Chemical Probe for the Therapeutic Target HSD17B13
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of Hsd17B13-IN-30 (also known as INI-822), a potent and selective chemical probe for the enzyme 17β-hydroxysteroid dehydrogenase 13 (HSD17B13). HSD17B13 has emerged as a promising therapeutic target for nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH), given that genetic loss-of-function variants of HSD17B13 are associated with a reduced risk of progressing to more severe liver disease.[1][2][3] This guide details the biochemical and cellular activity of this compound, summarizes key preclinical data, provides representative experimental protocols, and visualizes the relevant biological pathways and experimental workflows.
Introduction to HSD17B13
HSD17B13 is a lipid droplet-associated enzyme predominantly expressed in the liver.[4][5] It belongs to the short-chain dehydrogenases/reductases (SDR) family and exhibits retinol dehydrogenase activity, catalyzing the conversion of retinol to retinaldehyde.[1][6] Upregulation of HSD17B13 is observed in patients with NAFLD.[4][5] The protective effect of loss-of-function variants of HSD17B13 has spurred the development of inhibitors to pharmacologically mimic this protective phenotype.
This compound (INI-822): A Potent and Selective Chemical Probe
This compound, developed by Inipharm, is a potent, selective, and orally bioavailable small molecule inhibitor of HSD17B13.[7] It is the first small molecule inhibitor of HSD17B13 to advance to clinical development for fibrotic liver diseases, including NASH.[3][8]
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound.
Table 1: In Vitro Potency and Selectivity
| Parameter | Value | Substrate | Source |
| IC50 | < 0.1 µM | Estradiol | MedChemExpress |
| Potency | Low nM | Multiple Substrates | Inipharm |
| Selectivity | >100-fold vs. other HSD17B family members | Not Specified | Inipharm[7] |
Table 2: In Vitro Efficacy in a Human Liver-on-a-Chip Model
| Concentration | Effect | Biomarkers | Source |
| 1 µM | Significant Decrease | αSMA, Collagen Type 1 | Inipharm[7] |
| 5 µM | Significant Decrease | αSMA, Collagen Type 1 | Inipharm[7] |
| Not Specified | >40% Decrease | Fibrotic Proteins | Inipharm[7] |
Table 3: Preclinical Pharmacokinetics
| Species | Bioavailability | Clearance | Dosing Regimen Suitability | Source |
| Mice | Good | Low | Once Daily Oral | Inipharm[7] |
| Rats | Good | Low | Once Daily Oral | Inipharm[7] |
| Dogs | Good | Low | Once Daily Oral | Inipharm[7] |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the characterization of HSD17B13 inhibitors like this compound.
HSD17B13 Enzymatic Inhibition Assay (Biochemical)
This protocol describes a representative method for determining the in vitro potency of an inhibitor against recombinant HSD17B13.
Materials:
-
Recombinant human HSD17B13 protein
-
β-estradiol (substrate)
-
NAD+ (cofactor)
-
Assay Buffer (e.g., 25 mM Tris-HCl, 0.02% Triton X-100, pH 7.6)
-
This compound (or other test inhibitor)
-
NAD(P)H-Glo™ Detection Reagent
-
384-well assay plates
Procedure:
-
Prepare serial dilutions of this compound in 100% DMSO.
-
Add 80 nL of the diluted inhibitor to the wells of a 384-well plate.
-
Prepare a substrate mix containing β-estradiol (final concentration, e.g., 12 µM) and NAD+ (final concentration, e.g., 500 µM) in assay buffer.
-
Add 2 µL of the substrate mix to each well.
-
Initiate the enzymatic reaction by adding 2 µL of recombinant HSD17B13 protein (final concentration, e.g., 30 nM) in assay buffer to each well.
-
Incubate the plate in the dark at room temperature for 2 hours.
-
Add 3 µL of NAD(P)H-Glo™ Detection Reagent to each well.
-
Incubate the plate in the dark for 1 hour at room temperature.
-
Measure luminescence using a plate reader.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic equation.
Liver-on-a-Chip Model of NASH
This protocol outlines a general procedure for evaluating the anti-fibrotic effects of this compound in a human liver-on-a-chip system.
Materials:
-
Microphysiological system (e.g., CNBio LC12)
-
Primary human hepatocytes, Kupffer cells, and stellate cells
-
High-fat culture medium
-
This compound
-
Reagents for immunohistochemistry (e.g., antibodies against αSMA and Collagen Type 1)
Procedure:
-
Establish a co-culture of primary human hepatocytes, Kupffer cells, and stellate cells in the microphysiological system.
-
Induce a NASH-like phenotype by culturing the cells in a high-fat medium for a specified period (e.g., 20 days).
-
Treat the cells with this compound (e.g., at 1 µM and 5 µM) or vehicle control for a defined duration (e.g., 16 days).
-
At the end of the treatment period, fix the cells and perform immunohistochemistry for fibrotic markers such as αSMA and collagen type 1.
-
Quantify the expression of these markers to assess the anti-fibrotic activity of the inhibitor.
In Vivo Efficacy in a Rat Model of NASH
This protocol describes a representative in vivo study to assess the effects of this compound on liver injury markers in a diet-induced model of NASH.
Materials:
-
Male rats (e.g., Zucker obese or rats susceptible to diet-induced NASH)
-
Choline-deficient, L-amino acid-defined, high-fat diet (CDAA-HFD)
-
This compound
-
Vehicle control
-
Equipment for oral gavage, blood collection, and liver tissue harvesting
-
Kits for measuring plasma ALT levels and hepatic phosphatidylcholines
Procedure:
-
Acclimatize the rats and then feed them a CDAA-HFD to induce a NASH phenotype.
-
Once the disease phenotype is established, randomize the animals into treatment and vehicle control groups.
-
Administer this compound or vehicle orally once daily for a specified duration (e.g., 3 weeks).
-
Monitor animal health and body weight throughout the study.
-
At the end of the study, collect blood samples for the measurement of plasma ALT levels.
-
Humanely euthanize the animals and harvest liver tissue for the analysis of hepatic phosphatidylcholine levels and other relevant biomarkers.
-
Analyze the data to determine the effect of this compound on markers of liver injury and lipid metabolism.
Visualizations
The following diagrams illustrate key pathways and workflows related to HSD17B13 and its inhibition.
Caption: HSD17B13 signaling pathway in hepatocytes.
Caption: Experimental workflow for HSD17B13 inhibitor characterization.
Caption: Logical relationship of HSD17B13 inhibition in liver disease.
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis and treatment of NAFLD [escholarship.org]
- 3. inipharm.com [inipharm.com]
- 4. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. inipharm.com [inipharm.com]
- 8. HSD17B13-NASH Therapeutic Emerging Target - DIMA Biotechnology [dimabio.com]
Harnessing HSD17B13 Inhibition for Therapeutic Intervention in Lipid Metabolism: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a member of the HSD17B superfamily, has emerged as a compelling therapeutic target for metabolic dysfunction-associated steatotic liver disease (MASLD) and metabolic dysfunction-associated steatohepatitis (MASH).[1][2] Predominantly expressed in the liver and localized to lipid droplets within hepatocytes, HSD17B13 is intricately involved in hepatic lipid homeostasis.[1][3][4] Genome-wide association studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing chronic liver diseases, including a decreased progression from simple steatosis to the more severe MASH, fibrosis, and cirrhosis.[5][6][7][8][9] This protective effect has spurred significant interest in the development of small molecule inhibitors targeting HSD17B13. While specific details on a compound designated "Hsd17B13-IN-30" are not publicly available, this technical guide will provide an in-depth analysis of the effects of HSD17B13 inhibition on lipid metabolism, drawing from studies on genetic variants, preclinical models using RNA interference, and emerging small molecule inhibitors.
Core Mechanism of HSD17B13 in Lipid Metabolism
HSD17B13's precise enzymatic function and its role in lipid metabolism are areas of active investigation. It is known to be an NAD+-dependent enzyme with potential activity towards steroids, pro-inflammatory lipid mediators like leukotriene B4, and retinol.[5][10][11] Its overexpression is linked to increased lipid droplet size and triglyceride accumulation in hepatocytes.[5][12][13]
The expression of HSD17B13 is regulated by key transcription factors involved in lipogenesis. Liver X receptor-α (LXR-α) activation induces the expression of sterol regulatory element-binding protein-1c (SREBP-1c), which in turn upregulates HSD17B13.[5][13] HSD17B13 may then participate in a positive feedback loop by promoting SREBP-1c maturation, further amplifying hepatic lipogenesis.[5][13]
Quantitative Effects of HSD17B13 Inhibition on Lipid Species
Inhibition or genetic loss-of-function of HSD17B13 leads to significant alterations in the hepatic lipidome. These changes are generally considered protective against the progression of liver disease.
Table 1: Effects of HSD17B13 Inhibition/Deficiency on Hepatic Lipid Classes
| Lipid Class | Effect of HSD17B13 Inhibition/Deficiency | Study Context | Reference |
| Triglycerides (TG) | Decreased total TG content | Overexpression of HSD17B13 significantly increased TG.[12] shRNA-mediated knockdown improved hepatic steatosis (reduced TGs).[14] | [12][14] |
| Phosphatidylcholines (PC) | Increased | HSD17B13 variant carriers showed enriched phospholipids.[15] Overexpression of HSD17B13 decreased total PC content.[12] | [12][15] |
| Phosphatidylethanolamines (PE) | Increased | HSD17B13 variant carriers showed enriched phospholipids.[16] | [16] |
| Free Fatty Acids (FA) | Decreased total FA content | Overexpression of HSD17B13 significantly decreased free fatty acids.[12] | [12] |
| Diacylglycerols (DAG) | Decreased | shRNA knockdown led to a major decrease in diacylglycerols.[17] | [17] |
| Ceramides (Cer) | Altered | Lipidomic profiling of Hsd17b13 KO mice showed notable alterations in ceramides.[18] | [18] |
Table 2: Specific Changes in Phospholipid Species with HSD17B13 Knockdown
| Phospholipid Species | Effect of HSD17B13 Knockdown | Study Context | Reference |
| PC 34:3 | Increased | Observed in HFD-obese mice with shHsd17b13 knockdown.[17] | [17] |
| PC 42:10 | Increased | Observed in HFD-obese mice with shHsd17b13 knockdown.[17] | [17] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for key experiments used to investigate the role of HSD17B13 and its inhibitors.
In Vivo shRNA-Mediated Knockdown of Hsd17b13 in a High-Fat Diet (HFD) Mouse Model
This protocol describes a common approach to study the therapeutic effect of reducing HSD17B13 levels in a disease-relevant animal model.[14][17]
-
Animal Model: Male C57BL/6J mice are fed a high-fat diet (e.g., 45% kcal from fat) for an extended period (e.g., 21 weeks) to induce obesity and hepatic steatosis.[17]
-
shRNA Delivery: An adeno-associated virus serotype 8 (AAV8) vector carrying a short hairpin RNA (shRNA) targeting Hsd17b13 (or a scrambled control shRNA) is administered via intraperitoneal injection. AAV8 has a strong tropism for the liver.
-
Dosage: A typical virus titer used is 1x10^11 virus particles per mouse.[17]
-
Study Duration: Mice are monitored for a period (e.g., 2 weeks) following AAV8-shRNA administration before being humanely euthanized for tissue collection.[17]
-
Endpoints and Analyses:
-
Body and Liver Weight: To assess overall obesity and hepatomegaly.
-
Serum Analysis: Measurement of liver enzymes (ALT, AST) and metabolic markers (e.g., FGF21).[14]
-
Histology: Liver sections are stained with Hematoxylin and Eosin (H&E) for general morphology and Oil Red O for lipid droplet visualization.
-
Gene Expression Analysis: Hepatic mRNA levels of Hsd17b13 and genes involved in lipid metabolism (e.g., Cd36, Cept1) are quantified by qRT-PCR.[14][17]
-
Lipidomics: Comprehensive analysis of liver lipid species is performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[18][19]
-
In Vitro HSD17B13 Overexpression and Lipid Accumulation Assay
This cell-based assay is used to investigate the direct effect of HSD17B13 on hepatocyte lipid storage.[6][17]
-
Cell Lines: Human hepatocyte-derived cell lines such as HepG2 or Huh7 are commonly used.
-
Transfection: Cells are transfected with a plasmid vector expressing human HSD17B13 or an empty vector control.
-
Fatty Acid Loading: To induce lipid accumulation, cells are treated with a solution of fatty acids, typically a 2:1 mixture of oleic acid and palmitic acid at a final concentration of 1 mM, for 24 hours.[17]
-
Lipid Staining: Intracellular lipid droplets are visualized and quantified by staining with Oil Red O or Nile Red.
-
Triglyceride Quantification: Cellular triglyceride content is measured using a commercially available colorimetric or fluorometric assay kit.
-
Gene Expression Analysis: The expression of genes involved in lipid transport and metabolism, such as CD36 and CEPT1, is measured by qRT-PCR to elucidate the downstream effects of HSD17B13 overexpression.[17]
HSD17B13 Enzymatic Activity Assay
Biochemical assays are essential for screening and characterizing inhibitors.
-
Enzyme Source: Recombinant human HSD17B13 protein is expressed (e.g., in Sf9 insect cells) and purified.[10]
-
Substrates and Cofactors: The assay uses a substrate such as β-estradiol or leukotriene B4 (LTB4) and the cofactor NAD+.[10][20]
-
Assay Principle: The enzymatic activity of HSD17B13 results in the conversion of NAD+ to NADH. The production of NADH can be detected using a coupled-enzyme luminescence assay (e.g., NAD-Glo™ assay).[10][20]
-
Inhibitor Screening: Compounds to be tested are pre-incubated with the enzyme before the addition of substrate and cofactor. The reduction in NADH production compared to a vehicle control indicates inhibitory activity. IC50 values are then determined from dose-response curves.
-
Assay Buffer: A typical assay buffer contains 40 mM Tris (pH 7.4), 0.01% BSA, and 0.01% Tween 20.[10]
Logical Framework: From HSD17B13 Inhibition to Therapeutic Effect
The rationale for targeting HSD17B13 is based on a logical progression from molecular inhibition to a favorable clinical phenotype. Loss of HSD17B13 function initiates a cascade of events that collectively protect against the progression of liver disease.
Conclusion
Inhibiting HSD17B13 represents a highly promising, genetically validated strategy for the treatment of MASH and other chronic liver diseases. The mechanism of action, while still under investigation, clearly involves a significant remodeling of the hepatic lipidome, shifting away from the accumulation of triglycerides towards an increase in phospholipids. This alteration is associated with reduced steatosis, inflammation, and fibrosis. The data gathered from human genetic studies and preclinical models provide a robust foundation for the continued development of potent and selective HSD17B13 inhibitors as a novel therapeutic class for patients with metabolic liver disease.
References
- 1. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 2. origene.com [origene.com]
- 3. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 4. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Loss-of-function HSD17B13 variants, non-alcoholic steatohepatitis and adverse liver outcomes: Results from a multi-ethnic Asian cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biobanking.com [biobanking.com]
- 9. mdpi.com [mdpi.com]
- 10. enanta.com [enanta.com]
- 11. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Hydroxysteroid 17β‐dehydrogenase 13 (Hsd17b13) knockdown attenuates liver steatosis in high‐fat diet obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Hydroxysteroid 17-β dehydrogenase 13 variant increases phospholipids and protects against fibrosis in nonalcoholic fatty liver disease. — Radcliffe Department of Medicine [rdm.ox.ac.uk]
- 16. Hydroxysteroid 17-β dehydrogenase 13 variant increases phospholipids and protects against fibrosis in nonalcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biorxiv.org [biorxiv.org]
- 18. Lipidomic Profiling Reveals HSD17B13 Deficiency-Associated Dysregulated Hepatic Phospholipid Metabolism in Aged Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Lipidomic Profiling Reveals HSD17B13 Deficiency-Associated Dysregulated Hepatic Phospholipid Metabolism in Aged Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PMC [pmc.ncbi.nlm.nih.gov]
Investigating HSD17B13 Function with Small Molecule Inhibitors: A Technical Guide
Disclaimer: The specific compound "Hsd17B13-IN-30" was not identified in publicly available literature. This guide is based on the well-characterized hydroxysteroid 17β-dehydrogenase 13 (HSD17B13) inhibitor, BI-3231 , and other referenced small molecule inhibitors. The principles and methodologies described herein are broadly applicable to the investigation of HSD17B13 function using potent and selective inhibitors.
Introduction
Hydroxysteroid 17β-dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1][2] Genetic studies have strongly linked loss-of-function variants of HSD17B13 to a reduced risk of developing chronic liver diseases, including nonalcoholic fatty liver disease (NAFLD), nonalcoholic steatohepatitis (NASH), and alcohol-related liver disease.[3][4] This makes HSD17B13 a compelling therapeutic target for these conditions. Small molecule inhibitors are crucial tools for elucidating the physiological function of HSD17B13 and for therapeutic drug development. This guide provides an in-depth overview of the use of a representative inhibitor, BI-3231, to investigate HSD17B13.
HSD17B13 Function and its Role in Liver Disease
HSD17B13 is a member of the HSD17B family of enzymes, which are involved in the metabolism of steroids and other lipids.[3] The precise endogenous substrate and the exact enzymatic function of HSD17B13 in the context of liver disease are still under active investigation. However, it is known to be upregulated in the livers of patients with NAFLD.[5] The enzyme is localized to lipid droplets within hepatocytes and is thought to play a role in lipid metabolism.[3] Inhibition of HSD17B13 is hypothesized to mimic the protective effects of loss-of-function genetic variants, thereby reducing liver injury and fibrosis.
BI-3231: A Potent and Selective HSD17B13 Inhibitor
BI-3231 is the first potent and selective chemical probe for HSD17B13.[1][2] It serves as an excellent tool for studying the enzyme's function. Another small molecule inhibitor, INI-822, has entered clinical trials for NASH.[3][4]
Mechanism of Action of BI-3231
BI-3231 exhibits a strong dependency on the presence of the cofactor NAD+ for its binding and inhibitory activity against HSD17B13.[1][2] Studies have indicated an uncompetitive mode of inhibition with respect to NAD+.[6] This suggests that BI-3231 binds to the enzyme-NAD+ complex.
Quantitative Data for HSD17B13 Inhibitors
The following tables summarize the reported in vitro potency of BI-3231 and another advanced inhibitor, referred to as compound 32.
Table 1: In Vitro Potency of BI-3231
| Parameter | Species | Value | Reference |
| IC50 | Human (hHSD17B13) | 1 nM | [7] |
| IC50 | Mouse (mHSD17B13) | 13 nM | [7] |
| Ki | Human (hHSD17B13) | 0.7 ± 0.2 nM | [8] |
| Cellular IC50 | Human (HEK293 cells) | Double-digit nM range | [2] |
Table 2: In Vitro Potency of Compound 32
| Parameter | Species | Value | Reference |
| IC50 | Human (hHSD17B13) | 2.5 nM | [9] |
Experimental Protocols
Detailed methodologies are crucial for the accurate investigation of HSD17B13 function using inhibitors. Below are protocols for key experiments.
HSD17B13 Enzymatic Activity Assay
This assay is fundamental to determining the inhibitory potency of a compound.
Objective: To measure the enzymatic activity of HSD17B13 and the IC50 of an inhibitor.
Principle: The assay measures the conversion of a substrate (e.g., estradiol or leukotriene B4) to its product by recombinant HSD17B13 in the presence of the cofactor NAD+. The product formation is quantified, often by mass spectrometry.
Materials:
-
Recombinant human HSD17B13 protein
-
Substrate: Estradiol or Leukotriene B4 (LTB4)[1]
-
Cofactor: NAD+[1]
-
Inhibitor compound (e.g., BI-3231)
-
Assay Buffer: 40 mM Tris (pH 7.4), 0.01% BSA, 0.01% Tween 20[10]
-
Detection Method: RapidFire Mass Spectrometry (RF-MS) or a coupled-enzyme luminescence assay (e.g., NAD-Glo)[11]
Procedure:
-
Prepare serial dilutions of the inhibitor compound in DMSO.
-
In a 384-well plate, add the assay buffer.
-
Add the inhibitor dilutions to the wells.
-
Add the recombinant HSD17B13 enzyme (e.g., 50-100 nM).[10]
-
Add the substrate (e.g., 10-50 µM Estradiol or LTB4) and NAD+.[10]
-
Incubate the reaction at 37°C for a specified time.
-
Stop the reaction (e.g., by adding a quenching solution).
-
Analyze the formation of the product using RF-MS or measure NADH production using a luminescence-based assay.[11]
-
Calculate the percent inhibition at each inhibitor concentration and determine the IC50 value using a four-parameter logistical equation.[1]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HSD17B13-NASH Therapeutic Emerging Target - DIMA Biotechnology [dimabio.com]
- 4. Inipharm Initiates Dosing in Phase 1 Study of Its Small Molecule Inhibitor of HSD17B13 - BioSpace [biospace.com]
- 5. HSD17B13 - Wikipedia [en.wikipedia.org]
- 6. opnme.com [opnme.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Probe BI-3231 | Chemical Probes Portal [chemicalprobes.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. enanta.com [enanta.com]
- 11. enanta.com [enanta.com]
An In-depth Technical Guide to Hsd17B13 Inhibitors for the Study of Liver Fibrosis
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This guide focuses on the role of Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) as a therapeutic target in liver fibrosis and the application of its inhibitors in preclinical research. The specific compound "Hsd17B13-IN-30" is not detailed in publicly available scientific literature; therefore, this document utilizes data from well-characterized HSD17B13 inhibitors such as BI-3231 and INI-678 to provide a representative technical overview.
Executive Summary
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) has emerged as a compelling, genetically validated target for the treatment of chronic liver diseases, including nonalcoholic steatohepatitis (NASH) and liver fibrosis. Human genetic studies have consistently shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progressing from simple steatosis to more advanced forms of liver disease characterized by inflammation and fibrosis.[1][2][3] HSD17B13 is a lipid droplet-associated protein predominantly expressed in hepatocytes.[1] Its enzymatic activity is implicated in several metabolic pathways that are central to the pathophysiology of liver fibrosis, including retinoid and pyrimidine metabolism.[1][2][3][4][5][6][7] This guide provides a comprehensive overview of the preclinical evaluation of HSD17B13 inhibitors, with a focus on their application in liver fibrosis research. It includes quantitative data on inhibitor potency, detailed experimental protocols for in vitro and in vivo models, and visual representations of key signaling pathways and experimental workflows.
Quantitative Data on HSD17B13 Inhibitors
The development of potent and selective HSD17B13 inhibitors is a key focus of therapeutic research for liver fibrosis. The following tables summarize the available quantitative data for representative inhibitors.
Table 1: In Vitro Potency and Selectivity of HSD17B13 Inhibitors
| Compound | Target | Assay Type | IC50 (nM) | Selectivity | Reference |
| BI-3231 | Human HSD17B13 | Enzymatic | 1 | >10,000 nM vs HSD17B11 | --INVALID-LINK-- |
| BI-3231 | Mouse HSD17B13 | Enzymatic | 14 | >10,000 nM vs HSD17B11 | --INVALID-LINK-- |
| INI-678 | Human HSD17B13 | Enzymatic | Low nM | Not specified | [8] |
| M-5475 | Human HSD17B13 | Not specified | Not specified | Not specified | [9] |
| EP-036332 | Human HSD17B13 | Biochemical (Leukotriene B4 substrate) | Not specified | Not specified | [10] |
| HSD17B13-IN-101 | Human HSD17B13 | Enzymatic (Estradiol substrate) | <100 | Selective | --INVALID-LINK-- |
Table 2: In Vivo Efficacy of HSD17B13 Inhibitors in Liver Fibrosis Models
| Compound | Animal Model | Key Fibrosis-Related Endpoints | Results | Reference |
| INI-678 | 3D Liver-on-a-chip (human primary cells) | α-SMA, Collagen Type 1 | ↓ 35.4% in α-SMA, ↓ 42.5% in Collagen Type 1 | [8] |
| M-5475 | CDAA-HFD Mouse Model | Liver Hydroxyproline, Fibrosis Stage | Significant ↓ in liver hydroxyproline, ↓ in fibrosis stage | [9] |
| EP-037429 (prodrug of EP-036332) | Adenoviral and CDAAHF Mouse Models | Markers of inflammation, injury, and fibrosis | Hepatoprotective effects, favorable bioactive lipid profile, ↓ in markers of cytotoxic immune cell activation, cell death, and fibrosis. | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of HSD17B13 inhibitors in the context of liver fibrosis.
In Vitro Assays
This protocol is adapted from methods used for the characterization of HSD17B13 inhibitors and substrates.[11][12]
Objective: To determine the in vitro potency (IC50) of a test compound against HSD17B13.
Materials:
-
Recombinant human or mouse HSD17B13 protein
-
Substrate (e.g., β-estradiol, leukotriene B4, or all-trans-retinol)
-
Cofactor: NAD+
-
Assay buffer (e.g., phosphate buffer, pH 7.4)
-
Test compound (e.g., this compound)
-
Detection reagent (e.g., NAD-Glo™ Luminescence Assay)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of the test compound in assay buffer.
-
In a 384-well plate, add the test compound dilutions. Include wells for positive (no inhibitor) and negative (no enzyme) controls.
-
Add the substrate and NAD+ to all wells.
-
Initiate the reaction by adding the recombinant HSD17B13 enzyme to each well (except the negative control).
-
Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes).
-
Stop the reaction and add the NAD-Glo™ detection reagent according to the manufacturer's instructions.
-
Incubate for an additional 60 minutes to allow the luminescent signal to develop.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
This protocol is based on established methods for studying liver fibrosis in vitro.[13][14][15][16]
Objective: To assess the effect of an HSD17B13 inhibitor on the activation of hepatic stellate cells, a key event in liver fibrogenesis.
Materials:
-
Primary human or rodent hepatic stellate cells (HSCs)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
TGF-β1 (transforming growth factor-beta 1) to induce activation
-
Test compound (Hsd17B13 inhibitor)
-
Reagents for immunofluorescence staining (e.g., anti-α-SMA antibody, DAPI)
-
Reagents for qRT-PCR (e.g., RNA extraction kit, primers for ACTA2 and COL1A1)
-
Multi-well cell culture plates
Procedure:
-
Seed primary HSCs in multi-well plates and allow them to adhere.
-
Starve the cells in low-serum medium for 24 hours.
-
Pre-treat the cells with various concentrations of the HSD17B13 inhibitor for 1-2 hours.
-
Stimulate the cells with a pro-fibrotic agent, such as TGF-β1 (e.g., 5 ng/mL), in the continued presence of the inhibitor.
-
Incubate for 24-48 hours.
-
Assessment of Activation:
-
Immunofluorescence for α-SMA: Fix the cells, permeabilize, and stain with an antibody against α-smooth muscle actin (α-SMA), a marker of HSC activation. Counterstain nuclei with DAPI. Visualize and quantify the fluorescence intensity.
-
qRT-PCR for Fibrosis Markers: Isolate total RNA from the cells and perform quantitative real-time PCR to measure the mRNA expression of key fibrogenic genes, such as ACTA2 (encoding α-SMA) and COL1A1 (encoding collagen type I alpha 1).
-
-
Analyze the data to determine if the HSD17B13 inhibitor reduces the markers of HSC activation.
In Vivo Models
This is a widely used model to induce liver fibrosis and assess the efficacy of anti-fibrotic compounds.[17][18][19][20][21]
Objective: To evaluate the in vivo efficacy of an HSD17B13 inhibitor in a chemically-induced model of liver fibrosis.
Animals:
-
Male C57BL/6 mice, 8-10 weeks old.
Materials:
-
Carbon tetrachloride (CCl4)
-
Vehicle for CCl4 (e.g., olive oil or corn oil)
-
Test compound (Hsd17B13 inhibitor) formulated for in vivo administration (e.g., oral gavage)
-
Equipment for animal dosing, blood collection, and tissue harvesting.
Procedure:
-
Acclimatize the mice for at least one week.
-
Divide the mice into groups: Vehicle control, CCl4 + vehicle, and CCl4 + HSD17B13 inhibitor (at various doses).
-
Induce liver fibrosis by intraperitoneal (i.p.) injection of CCl4 (e.g., 1 mL/kg of a 10% solution in olive oil) twice a week for 4-8 weeks.
-
Administer the HSD17B13 inhibitor or its vehicle daily by oral gavage, starting either before or after the initiation of CCl4 treatment (prophylactic or therapeutic regimen).
-
Monitor the body weight and general health of the animals throughout the study.
-
At the end of the treatment period, collect blood via cardiac puncture for serum analysis of liver enzymes (ALT, AST).
-
Euthanize the animals and harvest the livers.
-
Assessment of Fibrosis:
-
Histopathology: Fix a portion of the liver in 10% neutral buffered formalin, embed in paraffin, and stain sections with Hematoxylin and Eosin (H&E) and Picrosirius Red (for collagen).
-
Hydroxyproline Assay: Hydrolyze a portion of the liver tissue and measure the hydroxyproline content, a quantitative marker of collagen deposition.
-
qRT-PCR: Isolate RNA from a portion of the liver and measure the expression of fibrotic genes (Acta2, Col1a1, Timp1).
-
-
Statistically analyze the data to compare the extent of fibrosis between the different treatment groups.
Signaling Pathways and Experimental Workflows
Signaling Pathways Implicated in HSD17B13-Mediated Liver Fibrosis
Experimental Workflow for Preclinical Evaluation of HSD17B13 Inhibitors
Conclusion
The inhibition of HSD17B13 presents a promising and genetically validated strategy for the treatment of liver fibrosis. The availability of potent and selective small molecule inhibitors allows for the rigorous preclinical evaluation of this therapeutic hypothesis. This guide provides a foundational framework for researchers and drug developers, outlining the necessary quantitative assessments, detailed experimental protocols, and a conceptual understanding of the key signaling pathways involved. As research in this area progresses, the continued development and characterization of HSD17B13 inhibitors will be crucial in translating the strong genetic association into a novel therapy for patients with chronic liver disease.
References
- 1. Inhibition of HSD17B13 protects against liver fibrosis by inhibition of pyrimidine catabolism in nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of HSD17B13 protects against liver fibrosis by inhibition of pyrimidine catabolism in nonalcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Retinoic Acid: A New Old Friend of IL-17A in the Immune Pathogeny of Liver Fibrosis [frontiersin.org]
- 5. Inhibition of <i>HSD17B13</i> protects against liver fibrosis by inhibition of pyrimidine catabolism in nonalcoholic st… [ouci.dntb.gov.ua]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of pyrimidine catabolism by targeting HSD17B13 protects against liver fibrosis in NAFLD | BioWorld [bioworld.com]
- 8. Inipharm to Present Data Showing Potential of Small Molecule Inhibitors of HSD17B13 to Combat Liver Fibrosis at AASLD’s The Liver Meeting [businesswire.com]
- 9. Novel 17β-HSD13 inhibitor reduces fibrosis and steatosis in a MASH model | BioWorld [bioworld.com]
- 10. enanta.com [enanta.com]
- 11. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. enanta.com [enanta.com]
- 13. In Vivo and In Vitro Models to Study Liver Fibrosis: Mechanisms and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. High-yield and high-purity isolation of hepatic stellate cells from normal and fibrotic mouse livers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ixcellsbiotech.com [ixcellsbiotech.com]
- 16. portlandpress.com [portlandpress.com]
- 17. researchgate.net [researchgate.net]
- 18. Establishment of the CCl4-Induced Liver Fibrosis Model [bio-protocol.org]
- 19. Development of experimental fibrotic liver diseases animal model by Carbon Tetracholoride - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | A new cirrhotic animal protocol combining carbon tetrachloride with methotrexate to address limitations of the currently used chemical-induced models [frontiersin.org]
- 21. meliordiscovery.com [meliordiscovery.com]
Methodological & Application
Application Note: Development of a Cell-Based Assay for the HSD17B13 Inhibitor, HSD17B13-IN-30
Introduction
Hydroxysteroid 17β-dehydrogenase 13 (HSD17B13) is a lipid droplet-associated protein predominantly expressed in the liver.[1][2] Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing chronic liver diseases, including non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[3][4][5] Overexpression of HSD17B13 in hepatocytes promotes the accumulation of intracellular lipid droplets, a key pathological feature of NAFLD.[1][6] This strong correlation makes HSD17B13 a compelling therapeutic target for the treatment of these conditions.[7]
The development of small molecule inhibitors, such as HSD17B13-IN-30, requires robust and physiologically relevant assays to determine their efficacy in a cellular context. This application note provides a detailed protocol for a high-content, cell-based imaging assay to quantify the inhibitory effect of this compound on fatty acid-induced lipid droplet accumulation in a human hepatocyte cell line.
Assay Principle
The assay is based on the biological function of HSD17B13 in promoting hepatic lipid storage. Human hepatocytes are first treated with oleic acid to induce the formation of intracellular lipid droplets, mimicking the steatosis observed in NAFLD. Subsequently, the cells are treated with varying concentrations of the HSD17B13 inhibitor, this compound. The inhibitor's efficacy is determined by its ability to reduce the number and size of these lipid droplets. Quantification is achieved by staining the neutral lipids within the droplets with a specific fluorescent dye (e.g., BODIPY 493/503) and analyzing the images using high-content microscopy and automated image analysis software.
Signaling Pathway and Assay Logic
The diagram below illustrates the role of HSD17B13 in lipid droplet formation and the mechanism of action for the inhibitor this compound. HSD17B13, localized to the surface of lipid droplets, is believed to play a role in regulating hepatic lipid homeostasis.[6][8] Its inhibition is expected to reduce the lipid accumulation characteristic of steatosis.
Caption: HSD17B13 promotes lipid droplet accumulation; this compound inhibits this process.
Experimental Protocols
I. Materials and Reagents
| Reagent | Supplier | Catalog # |
| Huh7 (Human Hepatoma) Cells | ATCC | HTB-8065 |
| Dulbecco's Modified Eagle Medium (DMEM) | Gibco | 11965092 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| Oleic Acid-Albumin from bovine serum | Sigma-Aldrich | O3008 |
| This compound | MedChemExpress | HY-145989 |
| BODIPY™ 493/503 | Thermo Fisher | D3922 |
| Hoechst 33342 | Thermo Fisher | H3570 |
| Paraformaldehyde (PFA), 4% in PBS | Electron Microscopy Sciences | 15710 |
| Phosphate-Buffered Saline (PBS), 1X | Gibco | 10010023 |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D2650 |
| 96-well, black, clear-bottom imaging plates | Corning | 3603 |
II. Cell Culture and Seeding
-
Culture Huh7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
Harvest cells using standard trypsinization methods when they reach 80-90% confluency.
-
Seed the cells into a 96-well, black, clear-bottom imaging plate at a density of 8,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
III. Induction of Steatosis and Inhibitor Treatment
-
Prepare a 10 mM stock solution of Oleic Acid-Albumin complex by dissolving in pre-warmed (37°C) serum-free DMEM.
-
Prepare serial dilutions of this compound in serum-free DMEM. A typical final concentration range would be 0.01 µM to 100 µM. Include a DMSO-only vehicle control.
-
Aspirate the culture medium from the 96-well plate.
-
Add 100 µL of serum-free DMEM containing 100 µM Oleic Acid to all wells, except for the non-treated control wells.
-
Immediately add the this compound dilutions to the appropriate wells. The final DMSO concentration should not exceed 0.5%.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
IV. Staining of Lipid Droplets and Nuclei
-
Carefully aspirate the treatment medium from the wells.
-
Wash the cells gently twice with 100 µL of 1X PBS.
-
Fix the cells by adding 100 µL of 4% PFA to each well and incubating for 20 minutes at room temperature.[9]
-
Wash the cells three times with 100 µL of 1X PBS.
-
Prepare a staining solution containing 1 µg/mL BODIPY 493/503 and 2 µg/mL Hoechst 33342 in 1X PBS.[9]
-
Add 50 µL of the staining solution to each well and incubate for 30 minutes at room temperature, protected from light.
-
Wash the wells three times with 100 µL of 1X PBS.
-
Leave 100 µL of PBS in each well for imaging.
V. Image Acquisition and Analysis
-
Image the plate using a high-content automated confocal microscope.[9]
-
Acquire images from at least two channels:
-
DAPI Channel (Blue): To detect nuclei stained with Hoechst 33342.
-
FITC Channel (Green): To detect lipid droplets stained with BODIPY 493/503.
-
-
Use a 20x or 40x objective to ensure sufficient resolution to distinguish individual lipid droplets.
-
Analyze the acquired images using image analysis software (e.g., ImageJ/Fiji or proprietary software from the imager manufacturer).[]
-
The general analysis workflow is as follows:
-
Identify nuclei using the DAPI channel to count the number of cells.
-
Define the cytoplasm area for each cell.
-
Identify and segment the lipid droplets within the cytoplasm using the FITC channel based on intensity and size thresholds.
-
Quantify key parameters such as lipid droplet count per cell, average lipid droplet area, and total lipid droplet area per cell.[11][12]
-
Experimental Workflow Diagram
The following diagram provides a visual summary of the entire experimental protocol.
Caption: Workflow for the this compound cell-based lipid droplet assay.
Data Presentation and Expected Results
The primary output of this assay is the quantification of lipid droplet accumulation as a function of this compound concentration. The data can be used to generate a dose-response curve and calculate the half-maximal inhibitory concentration (IC₅₀).
Table 1: Representative Dose-Response Data for this compound
| This compound (µM) | Total Lipid Droplet Area per Cell (µm²) | % Inhibition |
| 0 (Vehicle Control) | 150.2 ± 12.5 | 0% |
| 0.01 | 145.8 ± 11.9 | 2.9% |
| 0.1 | 112.1 ± 9.8 | 25.4% |
| 1 | 78.5 ± 7.2 | 47.7% |
| 10 | 40.1 ± 5.1 | 73.3% |
| 100 | 25.6 ± 3.9 | 82.9% |
Data are presented as mean ± standard deviation and are for illustrative purposes only.
Table 2: Summary of Assay Parameters
| Parameter | Recommended Value |
| Cell Line | Huh7 |
| Seeding Density | 8,000 cells/well |
| Steatosis Inducer | 100 µM Oleic Acid |
| Incubation Time | 24 hours |
| Inhibitor Concentration Range | 0.01 - 100 µM |
| Primary Readout | Total Lipid Droplet Area per Cell |
| Secondary Readouts | Lipid Droplet Count, Average Size |
| Imaging Objective | 20x or 40x |
The expected result is a dose-dependent decrease in the measured lipid droplet parameters with increasing concentrations of this compound, demonstrating the inhibitor's efficacy in a cellular model of steatosis. This robust, high-throughput compatible assay provides a crucial tool for the characterization and optimization of HSD17B13 inhibitors in the drug discovery pipeline.
References
- 1. mdpi.com [mdpi.com]
- 2. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
- 5. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 6. Role of HSD17B13 in the liver physiology and pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gene - HSD17B13 [maayanlab.cloud]
- 8. researchgate.net [researchgate.net]
- 9. Detection and Quantification of Lipid Droplets in Differentiated Human Podocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. google.com [google.com]
Application Notes and Protocols for Hsd17B13-IN-30 in a NASH Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nonalcoholic steatohepatitis (NASH) is a severe form of nonalcoholic fatty liver disease (NAFLD) characterized by hepatic steatosis, inflammation, and hepatocellular injury, which can progress to fibrosis, cirrhosis, and hepatocellular carcinoma.[1][2] Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a lipid droplet-associated protein predominantly expressed in hepatocytes, has emerged as a key therapeutic target for NASH.[1][3] Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing NASH and its progression to more severe liver disease.[1][2][3] Hsd17B13-IN-30 is a potent small molecule inhibitor of HSD17B13, showing promise as a therapeutic agent for NASH.[4] this compound, also referred to as compound 64, demonstrates an IC50 of less than 0.1 μM with estradiol as a substrate.[4] This document provides a detailed experimental protocol for the evaluation of this compound in a preclinical mouse model of NASH.
Signaling Pathway and Mechanism of Action
HSD17B13 is a member of the 17β-hydroxysteroid dehydrogenase superfamily and is localized to the surface of lipid droplets within hepatocytes.[2][3] Its precise physiological function is still under investigation, but it is known to possess NAD+ dependent oxidoreductase activity.[3] The enzyme is implicated in lipid metabolism and the progression of liver disease. Inhibition of HSD17B13 is thought to mimic the protective effects of the naturally occurring loss-of-function genetic variants, thereby mitigating liver injury and fibrosis.[1][3] Inipharm's development candidate, INI-822, a small molecule inhibitor of HSD17B13, has demonstrated anti-fibrotic effects in a human liver cell-based "liver-on-a-chip" model of NASH and has been shown to alter the levels of bioactive lipids in Zucker obese rats.[5][6]
Caption: HSD17B13 Signaling and Inhibition.
Quantitative Data Summary
The following tables summarize quantitative data from preclinical studies on HSD17B13 inhibition.
Table 1: In Vitro Potency of HSD17B13 Inhibitors
| Compound | Target | Assay | Substrate | IC50 | Reference |
| This compound (compound 64) | HSD17B13 | Enzymatic | Estradiol | < 0.1 μM | [4] |
| INI-822 | HSD17B13 | Enzymatic | - | Low nM | [5] |
Table 2: Effects of HSD17B13 Inhibition in a "Liver-on-a-Chip" NASH Model
| Treatment | Biomarker | Change vs. Control | p-value | Reference |
| INI-822 (1 µM) | α-Smooth Muscle Actin (α-SMA) | Significant Decrease | <0.0001 | [5] |
| INI-822 (5 µM) | α-Smooth Muscle Actin (α-SMA) | Significant Decrease | <0.0001 | [5] |
| INI-822 (1 µM) | Collagen Type 1 | Significant Decrease | <0.0001 | [5] |
| INI-822 (5 µM) | Collagen Type 1 | Significant Decrease | <0.0001 | [5] |
Table 3: In Vivo Effects of HSD17B13 Inhibition in Animal Models
| Model | Compound | Key Finding | Fold Change | Reference |
| Zucker Obese Rats | INI-822 | Increase in 12-HETE (HSD17B13 substrate) | 79-fold | [6] |
| CDAA-HFD Fed Rats | INI-822 | Reduction in Alanine Transaminase (ALT) | - | |
| CDAA-HFD Fed Rats | INI-822 | Dose-dependent increase in hepatic phosphatidylcholines | - |
Experimental Protocol for this compound in a NASH Mouse Model
This protocol describes a representative study to evaluate the efficacy of this compound in a diet-induced mouse model of NASH. The Choline-Deficient, L-Amino Acid-defined, High-Fat Diet (CDAA-HFD) model is recommended as it induces key features of NASH, including steatosis, inflammation, and fibrosis.
Animal Model and Husbandry
-
Species: C57BL/6J mice (male, 8-10 weeks old at the start of the diet).
-
Housing: Mice should be housed in a specific pathogen-free facility with a 12-hour light/dark cycle and controlled temperature and humidity. They should have ad libitum access to food and water.
-
Acclimatization: Allow a minimum of one week for acclimatization before the start of the experiment.
-
Ethical Approval: All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
NASH Induction
-
Diet: Choline-Deficient, L-Amino Acid-defined, High-Fat Diet (CDAA-HFD; e.g., A06071302 from Research Diets, Inc.) containing 60 kcal% fat and 0.1% methionine. A control group should be fed a standard chow diet.
-
Duration: Feed the mice the CDAA-HFD for a period of 8-12 weeks to induce a robust NASH phenotype with significant fibrosis.
Experimental Groups and Dosing
-
Groups:
-
Control: Chow diet + Vehicle.
-
NASH Vehicle: CDAAH-HFD + Vehicle.
-
NASH + this compound (Low Dose): CDAAH-HFD + Test Compound (e.g., 10 mg/kg).
-
NASH + this compound (High Dose): CDAAH-HFD + Test Compound (e.g., 30 mg/kg).
-
-
Compound Formulation: Based on the properties of similar small molecules, a suitable vehicle for oral gavage is 0.5% (w/v) methylcellulose in water. Prepare fresh formulations daily.
-
Administration: Administer this compound or vehicle once daily via oral gavage, starting from week 4 or 6 of the CDAAH-HFD feeding, for a treatment period of 4-6 weeks.
Caption: Experimental Workflow for this compound in a NASH Mouse Model.
Endpoint Analysis
At the end of the treatment period, euthanize the mice and collect blood and liver tissue for analysis.
-
Serum Biochemistry:
-
Collect blood via cardiac puncture and process to obtain serum.
-
Measure levels of Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) as markers of liver injury.
-
-
Liver Histology:
-
Fix a portion of the liver in 10% neutral buffered formalin for 24 hours, then embed in paraffin.
-
Section the liver tissue and stain with Hematoxylin and Eosin (H&E) to assess steatosis, inflammation, and ballooning.
-
Stain with Sirius Red to visualize and quantify collagen deposition as a measure of fibrosis.
-
Score the histology using the NAFLD Activity Score (NAS) and fibrosis staging.
-
-
Gene Expression Analysis:
-
Snap-freeze a portion of the liver in liquid nitrogen and store at -80°C.
-
Isolate total RNA and perform quantitative real-time PCR (qRT-PCR) to measure the expression of genes related to inflammation (e.g., Tnf-α, Il-6, Ccl2), fibrosis (e.g., Col1a1, Timp1, Acta2), and lipid metabolism.
-
-
Lipidomics:
-
Analyze a portion of the snap-frozen liver tissue and serum for changes in lipid profiles, including triglycerides, phospholipids, and potential HSD17B13 substrates and products, using liquid chromatography-mass spectrometry (LC-MS).
-
Statistical Analysis
-
Data should be presented as mean ± standard error of the mean (SEM).
-
Statistical significance between groups can be determined using a one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's or Tukey's) for multiple comparisons. A p-value of <0.05 is typically considered statistically significant.
Conclusion
This document provides a comprehensive framework for the preclinical evaluation of this compound in a relevant mouse model of NASH. The inhibition of HSD17B13 represents a genetically validated and promising therapeutic strategy for NASH, and rigorous preclinical assessment is crucial for its development. The provided protocols and background information are intended to guide researchers in designing and executing robust studies to investigate the therapeutic potential of this compound.
References
- 1. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydroxysteroid 17β-dehydrogenase 13 (Hsd17b13) knockdown attenuates liver steatosis in high-fat diet obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. inipharm.com [inipharm.com]
- 4. Hydroxysteroid 17β‐dehydrogenase 13 (Hsd17b13) knockdown attenuates liver steatosis in high‐fat diet obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. biorxiv.org [biorxiv.org]
Application Notes and Protocols: Preparation of Hsd17B13-IN-30 Stock Solution
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the preparation of a stock solution of Hsd17B13-IN-30, a potent inhibitor of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13). HSD17B13 is a lipid droplet-associated enzyme primarily expressed in the liver.[1][2] Genetic variants that result in a loss of HSD17B13 function have been associated with a reduced risk of chronic liver diseases, including nonalcoholic fatty liver disease (NAFLD) and alcoholic liver disease.[3] This makes HSD17B13 a promising therapeutic target for these conditions.[1][2] Small molecule inhibitors of HSD17B13, such as this compound, are critical tools for studying its biological function and for drug development efforts.
Accurate preparation of stock solutions is crucial for obtaining reliable and reproducible experimental results. This guide outlines the necessary materials, step-by-step procedures, and storage recommendations for this compound.
Quantitative Data Summary
For the purpose of this protocol, we will assume this compound has the following properties, which are representative of other known HSD17B13 inhibitors. Researchers should always refer to the manufacturer's certificate of analysis for compound-specific data.
| Property | Value | Notes |
| Molecular Weight (MW) | 550.6 g/mol (Assumed) | Verify with the certificate of analysis. |
| Appearance | White to off-white solid | Visual inspection. |
| Purity | >98% | As determined by HPLC or other analytical methods. |
| Solubility in DMSO | ≥ 50 mg/mL (Assumed) | May require gentle warming or sonication to fully dissolve. |
| Storage (Solid) | -20°C for up to 3 years | Protect from light and moisture. |
| Storage (Stock Solution) | -20°C for 1 month; -80°C for 6 months | Aliquot to avoid repeated freeze-thaw cycles.[4][5][6][7] |
Experimental Protocols
Materials
-
This compound (solid powder)
-
Dimethyl sulfoxide (DMSO), anhydrous (ACS grade or higher)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Water bath or sonicator (optional)
-
Personal protective equipment (PPE): lab coat, gloves, and safety glasses
Protocol for Preparing a 10 mM DMSO Stock Solution
This protocol describes the preparation of 1 mL of a 10 mM stock solution of this compound. Adjust volumes as needed for different desired concentrations or volumes.
-
Pre-weighing Preparation: Before opening the vial of this compound, allow it to equilibrate to room temperature for at least 15-20 minutes. This prevents the condensation of moisture onto the compound, which can affect its stability and weighing accuracy.
-
Weighing the Compound:
-
Tare a sterile microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh out 5.51 mg of this compound into the tared tube.
-
Calculation:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 550.6 g/mol x 1000 mg/g = 5.51 mg
-
-
-
-
Solubilization:
-
Add 1.0 mL of anhydrous DMSO to the microcentrifuge tube containing the weighed this compound.
-
Cap the tube tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved.
-
Visually inspect the solution to ensure there are no visible particles. If the compound does not fully dissolve, gentle warming in a water bath (not exceeding 37°C) or brief sonication can be used to aid dissolution.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile cryovials.
-
Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.
-
For short-term storage (up to 1 month), store the aliquots at -20°C.
-
For long-term storage (up to 6 months), store the aliquots at -80°C.[4][5][6][7]
-
Workflow for Stock Solution Preparation
Caption: Workflow for preparing this compound stock solution.
Safety Precautions
-
Always handle this compound and DMSO in a well-ventilated area, preferably within a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, nitrile gloves, and safety glasses.
-
Consult the Safety Data Sheet (SDS) for this compound and DMSO for detailed safety and handling information.
-
Dispose of all chemical waste according to your institution's guidelines.
References
- 1. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 3. A Protein-Truncating HSD17B13 Variant and Protection from Chronic Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Measuring Hsd17B13-IN-30 Efficacy in Primary Hepatocytes
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13) is a lipid droplet-associated protein predominantly expressed in hepatocytes.[1][2] Genetic studies have revealed that loss-of-function variants of Hsd17B13 are associated with a reduced risk of developing non-alcoholic fatty liver disease (NAFLD) and its progression to non-alcoholic steatohepatitis (NASH).[3][4][5] This makes Hsd17B13 a compelling therapeutic target for these chronic liver diseases. Hsd17B13-IN-30 is a small molecule inhibitor designed to target the enzymatic activity of Hsd17B13. Overexpression of Hsd17B13 has been shown to increase the number and size of lipid droplets in hepatocytes.[6] Therefore, a key measure of this compound efficacy is its ability to reduce lipid accumulation in these cells.
These application notes provide detailed protocols for assessing the efficacy of this compound in primary human hepatocytes. The described methods include a target engagement assay to confirm the binding of the inhibitor to Hsd17B13, a functional assay to measure the reduction in lipid accumulation, an enzymatic assay to quantify the inhibition of Hsd17B13 activity, and a gene expression analysis to evaluate the impact on downstream signaling pathways.
Key Experimental Assays
A series of assays are outlined to provide a comprehensive evaluation of this compound efficacy in primary hepatocytes.
| Assay | Purpose | Endpoint |
| Cellular Thermal Shift Assay (CETSA) | To confirm direct binding of this compound to Hsd17B13 protein in a cellular context. | Thermal stabilization of Hsd17B13 protein. |
| Oil Red O Staining and Quantification | To measure the effect of this compound on lipid accumulation in hepatocytes. | Quantification of intracellular lipid droplets. |
| Hsd17B13 Enzymatic Activity Assay | To directly measure the inhibitory effect of this compound on its enzymatic function. | Reduction in the conversion of retinol to retinaldehyde. |
| Quantitative PCR (qPCR) | To assess the impact of this compound on the expression of downstream target genes. | Changes in mRNA levels of genes involved in lipogenesis and fibrosis. |
Experimental Protocols
Primary Human Hepatocyte Culture and Treatment
-
Materials:
-
Cryopreserved primary human hepatocytes
-
Hepatocyte plating medium
-
Hepatocyte maintenance medium
-
Collagen-coated cell culture plates
-
This compound
-
Fatty acid solution (e.g., oleic acid/palmitic acid mixture) to induce lipid accumulation
-
Dimethyl sulfoxide (DMSO) as a vehicle control
-
-
Protocol:
-
Thaw cryopreserved primary human hepatocytes according to the supplier's instructions.
-
Plate the hepatocytes on collagen-coated plates at a recommended density.
-
Allow the cells to attach and form a monolayer for 24-48 hours.
-
To induce steatosis, supplement the culture medium with a fatty acid solution for 24 hours.
-
Treat the hepatocytes with a dose-range of this compound or DMSO vehicle control for 24-48 hours.
-
Cellular Thermal Shift Assay (CETSA)
This protocol is adapted from general CETSA principles and should be optimized for Hsd17B13.[7][8][9][10]
-
Protocol:
-
Culture and treat primary hepatocytes with this compound or vehicle control as described above.
-
Harvest the cells and resuspend them in a suitable buffer.
-
Divide the cell suspension into aliquots in PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.
-
Analyze the soluble fractions by Western blot using an antibody specific for Hsd17B13 to determine the amount of soluble protein at each temperature.
-
Increased thermal stability of Hsd17B13 in the presence of the inhibitor indicates target engagement.
-
Oil Red O Staining and Quantification
This protocol provides a method to visualize and quantify intracellular lipid accumulation.[11][12][13]
-
Protocol:
-
After treatment with this compound, wash the hepatocytes with phosphate-buffered saline (PBS).
-
Fix the cells with 10% formalin for at least 1 hour.
-
Wash the cells with water and then with 60% isopropanol.
-
Stain the cells with a freshly prepared Oil Red O working solution for 20 minutes.
-
Wash the cells with water until the excess stain is removed.
-
For visualization, counterstain the nuclei with hematoxylin and acquire images using a microscope. Lipid droplets will appear red.
-
For quantification, extract the Oil Red O stain from the cells using 100% isopropanol.
-
Measure the absorbance of the extracted dye at approximately 492 nm.
-
Hsd17B13 Enzymatic Activity Assay
This cell-based assay measures the conversion of retinol to retinaldehyde, a known activity of Hsd17B13.[14][15]
-
Protocol:
-
Culture and treat primary hepatocytes with this compound or vehicle control.
-
Add all-trans-retinol to the culture medium and incubate for 6-8 hours.
-
Harvest the cells and the culture medium.
-
Extract retinoids from the cells and medium.
-
Separate and quantify retinaldehyde and retinoic acid using High-Performance Liquid Chromatography (HPLC).
-
Normalize retinoid levels to the total protein concentration of the cell lysate.
-
A reduction in the production of retinaldehyde in inhibitor-treated cells indicates a decrease in Hsd17B13 enzymatic activity.
-
Quantitative PCR (qPCR) for Gene Expression Analysis
This protocol is for analyzing the expression of genes downstream of Hsd17B13 activity.
-
Protocol:
-
After treatment with this compound, lyse the hepatocytes and extract total RNA using a suitable kit.
-
Synthesize cDNA from the RNA using reverse transcriptase.
-
Perform qPCR using SYBR Green or TaqMan probes for the target genes and a housekeeping gene for normalization (e.g., GAPDH).
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
-
-
Suggested Target Genes:
| Pathway | Target Gene | Function |
| Lipogenesis (SREBP-1c Pathway) | SREBF1 (SREBP-1c) | Master transcriptional regulator of lipogenesis.[16] |
| FASN | Fatty acid synthase, a key enzyme in fatty acid synthesis.[6] | |
| SCD | Stearoyl-CoA desaturase, involved in fatty acid desaturation. | |
| Fibrosis (TGF-β1 Pathway) | TGFB1 | Transforming growth factor-beta 1, a key pro-fibrotic cytokine.[17] |
| COL1A1 | Collagen type I alpha 1 chain, a major component of the extracellular matrix. | |
| ACTA2 (α-SMA) | Alpha-smooth muscle actin, a marker of activated hepatic stellate cells. |
Data Presentation
Table 1: Effect of this compound on Hsd17B13 Target Engagement and Enzymatic Activity
| Concentration of this compound | Hsd17B13 Thermal Shift (°C) (CETSA) | Hsd17B13 Enzymatic Activity (% of Control) |
| Vehicle (DMSO) | 0 | 100 |
| 1 nM | ||
| 10 nM | ||
| 100 nM | ||
| 1 µM | ||
| 10 µM |
Table 2: Effect of this compound on Lipid Accumulation in Primary Hepatocytes
| Concentration of this compound | Oil Red O Absorbance (at 492 nm) |
| Vehicle (DMSO) | |
| 1 nM | |
| 10 nM | |
| 100 nM | |
| 1 µM | |
| 10 µM |
Table 3: Effect of this compound on Gene Expression in Primary Hepatocytes
| Concentration of this compound | Relative Fold Change in SREBF1 mRNA | Relative Fold Change in FASN mRNA | Relative Fold Change in TGFB1 mRNA | Relative Fold Change in COL1A1 mRNA |
| Vehicle (DMSO) | 1.0 | 1.0 | 1.0 | 1.0 |
| 1 nM | ||||
| 10 nM | ||||
| 100 nM | ||||
| 1 µM | ||||
| 10 µM |
Visualizations
Caption: Proposed signaling pathway of Hsd17B13 in hepatocytes.
Caption: Workflow for assessing this compound efficacy.
References
- 1. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hsd17b13 Deficiency Does not Protect Mice From Obesogenic Diet Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 4. Is HSD17B13 Genetic Variant a Protector for Liver Dysfunction? Future Perspective as a Potential Therapeutic Target [mdpi.com]
- 5. Loss-of-function HSD17B13 variants, non-alcoholic steatohepatitis and adverse liver outcomes: Results from a multi-ethnic Asian cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative proteomic study reveals 17β-HSD13 as a pathogenic protein in nonalcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CETSA [cetsa.org]
- 8. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pelagobio.com [pelagobio.com]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Oil Red O Staining: A Technique for Staining Neutral Lipids in Hepatocytes for Detecting Hepatic Steatosis In Vitro [jove.com]
- 13. Oil Red O Staining Protocol - IHC WORLD [ihcworld.com]
- 14. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Regulation of mouse sterol regulatory element-binding protein-1c gene (SREBP-1c) by oxysterol receptors, LXRα and LXRβ - PMC [pmc.ncbi.nlm.nih.gov]
- 17. anygenes.com [anygenes.com]
Application Notes and Protocols for Studying HSD17B13 Retinol Dehydrogenase Activity with Hsd17B13-IN-30
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1][2][3] Emerging evidence has identified its role as a retinol dehydrogenase, catalyzing the conversion of retinol to retinaldehyde.[1] This enzymatic activity is implicated in the pathophysiology of non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[2][3] Notably, genetic variants resulting in a loss of HSD17B13 function are associated with a reduced risk of chronic liver diseases, making it a compelling therapeutic target.[4]
Hsd17B13-IN-30 is a potent inhibitor of HSD17B13. These application notes provide detailed protocols for utilizing this compound to study the retinol dehydrogenase activity of HSD17B13 in a laboratory setting. The following sections include quantitative data for known HSD17B13 inhibitors, detailed experimental methodologies, and graphical representations of key pathways and workflows.
Data Presentation: HSD17B13 Inhibitors
The table below summarizes the in vitro potency of this compound and other reported inhibitors against human and mouse HSD17B13.
| Compound Name | Target Species | IC50 | Substrate Used in Assay | Reference |
| This compound | Human HSD17B13 | < 0.1 µM | Estradiol | [5] |
| BI-3231 | Human HSD17B13 | 1 nM | Estradiol | [6] |
| BI-3231 | Mouse HSD17B13 | 13 nM | Estradiol | [6] |
| Compound 32 | Human HSD17B13 | 2.5 nM | Not Specified | [7][8] |
| Compound 32 | Mouse HSD17B13 | Generally higher IC50 than human | Not Specified | [7] |
| Compound 32 | Human HSD17B13 | 7.6 nM | Leukotriene B4 | [7] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the role of HSD17B13 in retinol metabolism and a general workflow for evaluating this compound.
Experimental Protocols
Protocol 1: Cell-Based Retinol Dehydrogenase Activity Assay
This protocol is adapted from previously described methods to measure the retinol dehydrogenase activity of HSD17B13 in a cellular context.[9][10]
Materials:
-
HEK293 or HepG2 cells
-
HSD17B13 expression plasmid (or empty vector control)
-
Lipofectamine 3000 (or other suitable transfection reagent)
-
DMEM with 10% FBS
-
All-trans-retinol (Toronto Research Chemicals)
-
This compound (dissolved in DMSO)
-
Ethanol
-
Hexane
-
HPLC system with a normal-phase column (e.g., Spherisorb S3W)
-
BCA Protein Assay Kit
Procedure:
-
Cell Seeding: One day prior to transfection, seed HEK293 or HepG2 cells in 6-well plates to achieve 70-80% confluency on the day of transfection.
-
Transfection: Transfect cells in triplicate with either the HSD17B13 expression plasmid or an empty vector control using Lipofectamine 3000, following the manufacturer's instructions.
-
Inhibitor Treatment: 24 hours post-transfection, replace the medium with fresh medium containing varying concentrations of this compound or DMSO as a vehicle control. Pre-incubate for 1-2 hours.
-
Substrate Addition: Add all-trans-retinol (dissolved in ethanol) to the culture medium to a final concentration of 2-5 µM. The final ethanol concentration should not exceed 0.5% (v/v).
-
Incubation: Incubate the cells for 6 to 8 hours at 37°C and 5% CO2.
-
Harvesting:
-
Collect the cell culture medium.
-
Wash the cells with PBS and lyse them for protein quantification and Western blot analysis.
-
-
Retinoid Extraction:
-
To the collected medium, add an equal volume of ethanol to precipitate proteins.
-
Centrifuge to pellet the precipitate.
-
Extract the retinoids from the supernatant by adding a double volume of hexane and vortexing vigorously.
-
Repeat the hexane extraction.
-
Evaporate the pooled hexane fractions to dryness under a stream of nitrogen.
-
Reconstitute the dried retinoids in the HPLC mobile phase.
-
-
HPLC Analysis: Separate and quantify retinaldehyde and retinoic acid using a normal-phase HPLC system.
-
Data Normalization: Normalize the levels of retinaldehyde and retinoic acid to the total protein amount determined from the cell lysates using a BCA assay.
Protocol 2: Western Blot for HSD17B13 Expression
This protocol allows for the verification of HSD17B13 expression in transfected cells and can be used to ensure equal protein loading.[5][9]
Materials:
-
Cell lysates from the retinol dehydrogenase assay
-
Lysis buffer (e.g., 1% Triton X-100, 50 mM Tris pH 8, 150 mM NaCl with protease inhibitors)
-
SDS-PAGE gels (e.g., 4-15% precast gels)
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: Polyclonal anti-HSD17B13 antibody (e.g., from OriGene, TA350064)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescent (ECL) substrate
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with SDS-containing sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Separate the protein samples on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-HSD17B13 antibody (e.g., at a 1:2000 dilution) overnight at 4°C.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Also, probe for a loading control like GAPDH or β-actin.
Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm the direct binding of an inhibitor to its target protein in a cellular environment. Ligand binding stabilizes the target protein, leading to a higher melting temperature (Tm).
Materials:
-
Cells expressing HSD17B13
-
This compound (and DMSO control)
-
PBS with protease inhibitors
-
Liquid nitrogen
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Ultracentrifuge
-
Western blot materials (as in Protocol 2)
Procedure:
-
Cell Treatment: Treat cultured cells with this compound or DMSO for 1-4 hours.
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Lysis (Optional, for lysate CETSA): Cells can be lysed by freeze-thaw cycles. For intact cell CETSA, proceed with the cell suspension.
-
Aliquoting: Aliquot the cell suspension or lysate into PCR tubes/plate.
-
Heating: Heat the aliquots at a range of different temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis (for intact cell CETSA): Lyse the heated intact cells using three freeze-thaw cycles in liquid nitrogen.
-
Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g or higher) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Supernatant Collection: Carefully collect the supernatant, which contains the soluble, non-denatured proteins.
-
Western Blot Analysis: Analyze the amount of soluble HSD17B13 in each supernatant sample by Western blot as described in Protocol 2.
-
Data Analysis: Plot the band intensity of soluble HSD17B13 against the temperature for both the DMSO and this compound treated samples. A shift in the melting curve to a higher temperature for the inhibitor-treated sample confirms target engagement.
References
- 1. HSD17B13 - Wikipedia [en.wikipedia.org]
- 2. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 3. sanbio.nl [sanbio.nl]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery of Highly Potent, Selective, and Liver-Targeting HSD17B13 Inhibitor with Robust In Vivo Anti-MASH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving Hsd17B13-IN-30 stability in culture media
Welcome to the technical support center for Hsd17B13-IN-30. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound in their experiments, with a specific focus on addressing potential stability issues in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent small molecule inhibitor of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13).[1][2] HSD17B13 is a protein primarily expressed in the liver and is associated with lipid droplets.[3][4][5][6][7] The enzyme is involved in hepatic lipid metabolism.[8][9] Loss-of-function variants in the HSD17B13 gene have been shown to be protective against the progression of non-alcoholic fatty liver disease (NAFLD) to more severe conditions like non-alcoholic steatohepatitis (NASH).[3][10][11] this compound, by inhibiting the enzymatic activity of HSD17B13, is a valuable tool for studying the role of this enzyme in liver diseases.[1]
Q2: I am observing lower than expected potency of this compound in my cell-based assays. Could this be a stability issue?
Yes, lower than expected potency is a common indicator of compound instability in cell culture media.[12] Small molecule inhibitors can degrade over the course of an experiment due to various factors in the culture medium, leading to a decrease in the effective concentration of the active compound. It is crucial to determine the stability of the inhibitor under your specific experimental conditions.[12][13]
Q3: What are the common factors that can affect the stability of a small molecule inhibitor like this compound in culture media?
Several factors can influence the stability of a small molecule inhibitor in culture media:
-
pH of the media: The pH of the culture media can directly impact the chemical stability of a compound, potentially leading to hydrolysis or other degradation reactions.[14]
-
Components of the media: Complex culture media contain various components like amino acids, vitamins, salts, and serum proteins that can interact with the inhibitor and affect its stability.[15]
-
Incubation time and temperature: Longer incubation times and higher temperatures (like 37°C) can accelerate the degradation of a compound.[13]
-
Solubility: Poor solubility of the compound in the culture media can lead to precipitation, reducing its effective concentration.[12]
-
Nonspecific binding: Small molecules can bind to serum proteins in the media or adhere to the plastic of the culture plates, which reduces the free concentration of the inhibitor available to interact with the cells.[16]
-
Cellular metabolism: If the cells in your culture are metabolically active, they may metabolize the inhibitor, leading to its inactivation.[17]
Q4: How can I assess the stability of this compound in my specific cell culture medium?
The most common and reliable method to assess compound stability is by using analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[13][14][16] These methods allow for the direct measurement of the concentration of the intact inhibitor in the culture medium over time. A detailed protocol for a stability assessment is provided in the "Experimental Protocols" section below.
Troubleshooting Guide
This guide provides a structured approach to troubleshooting potential stability issues with this compound.
Problem: Reduced or inconsistent activity of this compound in cell-based assays.
Step 1: Verify Stock Solution Preparation and Storage
-
Action: Ensure that the this compound stock solution was prepared correctly according to the manufacturer's instructions. Use a high-quality, anhydrous solvent like DMSO.
-
Rationale: Improperly prepared or stored stock solutions can be a primary source of experimental variability. Some compounds are sensitive to moisture, which can be present in hygroscopic solvents like DMSO if not stored correctly.
-
Recommendation: Prepare fresh stock solutions and store them in small aliquots at -80°C to minimize freeze-thaw cycles.
Step 2: Assess Solubility in Culture Media
-
Action: Visually inspect the culture medium after adding this compound for any signs of precipitation. You can also centrifuge a sample of the medium and analyze the supernatant for the compound's concentration.
-
Rationale: Poor solubility leads to a lower effective concentration of the inhibitor.[12]
-
Recommendation: If solubility is an issue, consider using a lower concentration of the inhibitor, or explore the use of formulation agents, though this should be done with caution to avoid off-target effects.
Step 3: Perform a Stability Assay
-
Action: Conduct a time-course experiment to measure the concentration of intact this compound in your cell culture medium at 37°C. A detailed protocol is provided below.
-
Rationale: This will provide quantitative data on the stability of the compound under your specific experimental conditions.
-
Recommendation: Include control wells with media alone (no cells) and media with cells to differentiate between chemical degradation and cellular metabolism.
Step 4: Implement Mitigation Strategies if Degradation is Observed
| Mitigation Strategy | Description |
| Reduce Incubation Time | If the compound degrades over time, consider reducing the duration of the experiment. |
| Replenish the Compound | For longer experiments, you may need to replenish the culture medium with fresh this compound at regular intervals. |
| Modify Media Composition | If a specific media component is suspected to cause degradation, consider using a different media formulation. For example, some compounds are sensitive to components in serum. |
| Use a More Stable Analog | If this compound proves to be too unstable for your application, you may need to consider using a more stable analog if one is available. |
Step 5: Investigate Other Factors if No Degradation is Observed
-
Action: If the stability assay shows that this compound is stable, consider other potential reasons for the observed lack of activity.
-
Rationale: The issue may not be related to compound stability.
-
Recommendation: Investigate factors such as cell permeability, efflux by cellular transporters, or off-target effects.
Experimental Protocols
Protocol: Assessing the Stability of this compound in Cell Culture Media using LC-MS/MS
This protocol provides a general framework for determining the stability of this compound in a specific cell culture medium.
Materials:
-
This compound
-
Your specific cell culture medium (e.g., DMEM) with supplements (e.g., FBS)
-
The cells used in your experiments (optional, for assessing metabolic stability)
-
Multi-well culture plates
-
Incubator (37°C, 5% CO2)
-
Acetonitrile or methanol (LC-MS grade)
-
Internal standard (a structurally similar compound that is stable under the assay conditions)
-
LC-MS/MS system
Procedure:
-
Preparation of Working Solution:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a working solution by diluting the stock solution in your cell culture medium to the final concentration used in your experiments.
-
-
Incubation:
-
Add the this compound working solution to the wells of a multi-well plate.
-
Include the following conditions in triplicate:
-
Media only: To assess chemical stability.
-
Media + Cells: To assess both chemical and metabolic stability.
-
-
Incubate the plate at 37°C in a CO2 incubator.
-
-
Sample Collection:
-
Collect aliquots from each well at various time points (e.g., 0, 2, 4, 8, 24, 48 hours). The time points should be relevant to the duration of your cell-based assays.
-
-
Sample Preparation:
-
For each sample, add an equal volume of cold acetonitrile or methanol containing an internal standard. This will precipitate proteins and quench any enzymatic reactions.
-
Vortex the samples and then centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Develop an LC-MS/MS method to separate and detect this compound and the internal standard.
-
Analyze the prepared samples.
-
-
Data Analysis:
-
Calculate the peak area ratio of this compound to the internal standard for each time point.
-
Normalize the data to the T=0 time point to determine the percentage of this compound remaining.
-
Plot the percentage of compound remaining versus time to determine the degradation kinetics and calculate the half-life (t½) of the compound in the culture medium.
-
Data Interpretation:
The following table provides a general guide for interpreting the results of your stability study.
| Half-life (t½) in Culture Media | Stability Classification | Implications for Cell-Based Assays |
| > 24 hours | Stable | Suitable for most standard cell culture experiments. |
| 8 - 24 hours | Moderately Stable | Consider shorter assay durations or replenishing the compound for longer experiments. |
| < 8 hours | Unstable | Significant degradation will occur during the experiment. Requires protocol modification (e.g., frequent media changes) or use of a more stable analog. |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 7. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uniprot.org [uniprot.org]
- 9. origene.com [origene.com]
- 10. Decoding 17-Beta-hydroxysteroid Dehydrogenase 13: A Multifaceted Perspective on Its Role in Hepatic Steatosis and Associated Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. news-medical.net [news-medical.net]
- 12. caymanchem.com [caymanchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Chemical Stability Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
Optimizing Hsd17B13 Inhibitor Concentration: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the experimental concentration of Hsd17B13 inhibitors. While the specific inhibitor "Hsd17B13-IN-30" did not yield specific public data, this guide leverages information from well-characterized Hsd17B13 inhibitors to provide a comprehensive resource for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Hsd17B13 and its inhibitors?
A1: Hsd17B13, or 17β-hydroxysteroid dehydrogenase 13, is a protein primarily found in the liver, specifically associated with lipid droplets within hepatocytes.[1][2][3] Its enzymatic activity is linked to steroid and retinol metabolism.[1][2] Genetic studies have shown that individuals with loss-of-function variants of Hsd17B13 are protected from non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and other chronic liver conditions.[1][4][5] Hsd17B13 inhibitors are being developed as therapeutic agents to mimic this protective effect by blocking the enzyme's activity.[4] Overexpression of HSD17B13 can increase the number and size of lipid droplets in liver cells.[1]
Q2: What are some common in vitro models to study Hsd17B13 inhibition?
A2: Common in vitro models include human hepatocyte cell lines such as HepG2, Huh7, and HepaRG, as well as immortalized human embryonic kidney cells like HEK293 that can be transfected to express Hsd17B13.[3][6][7] These cell lines are useful for assessing the inhibitor's potency, target engagement, and effects on lipid accumulation and inflammatory signaling.
Q3: What are the key signaling pathways affected by Hsd17B13 activity?
A3: Hsd17B13 has been shown to influence inflammatory pathways, including the NF-κB and MAPK signaling pathways.[8] Additionally, it can activate the PAF/STAT3 signaling cascade in hepatocytes, which promotes the adhesion of leukocytes, contributing to liver inflammation.[9]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Inconsistent IC50 values | 1. Substrate concentration variability.2. Cell passage number and health.3. Purity and stability of the inhibitor. | 1. Ensure consistent substrate (e.g., estradiol, retinol, leukotriene B4) concentration across experiments.[10][11]2. Use cells within a consistent and low passage number range. Regularly check for cell viability.3. Verify the purity of your inhibitor stock. Prepare fresh dilutions for each experiment from a frozen stock to avoid degradation. |
| Low inhibitor potency in cell-based assays | 1. Poor cell permeability.2. High protein binding in culture media.3. Rapid metabolism of the inhibitor by hepatocytes. | 1. Assess the physicochemical properties of the inhibitor. Consider using a different vehicle or formulation.2. Test the inhibitor's activity in serum-free or low-serum media, if compatible with your cell line.3. Perform time-course experiments to determine the optimal incubation time. |
| Cytotoxicity observed at effective concentrations | 1. Off-target effects of the inhibitor.2. Solvent (e.g., DMSO) toxicity. | 1. Perform a counterscreen against related enzymes or a broader panel of targets.2. Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.1-0.5% DMSO). Run a vehicle-only control. |
| Lack of in vivo efficacy | 1. Poor pharmacokinetic properties (e.g., rapid clearance).2. Insufficient target engagement at the administered dose. | 1. Characterize the pharmacokinetic profile of the inhibitor in the chosen animal model. Consider alternative dosing regimens or formulations.[12]2. Measure target engagement in the liver tissue through techniques like thermal shift assays or by measuring relevant biomarkers.[10][11] |
Quantitative Data Summary
The following table summarizes the potency of several known Hsd17B13 inhibitors. This data can serve as a reference for estimating the starting concentration for your experiments.
| Inhibitor | Target | IC50 / Ki | Assay Conditions |
| BI-3231 | Human HSD17B13 | Kᵢ = 0.7 ± 0.2 nM | Enzymatic assay[12] |
| Human HSD17B13 | IC₅₀ = 11 ± 5 nM | Cellular assay (HEK cells)[12] | |
| HSD17B13-IN-8 | HSD17B13 | IC₅₀ < 0.1 µM | Substrate: Estradiol[13] |
| HSD17B13 | IC₅₀ < 1 µM | Substrate: Leukotriene B4[13] | |
| HSD17B13-IN-9 | HSD17B13 | IC₅₀ = 0.01 µM | Enzyme concentration: 50 nM[14] |
Experimental Protocols
In Vitro Hsd17B13 Enzyme Inhibition Assay
This protocol is a generalized procedure for determining the IC50 value of an Hsd17B13 inhibitor.
-
Reagents and Materials:
-
Recombinant human Hsd17B13 protein
-
Substrate (e.g., β-estradiol)
-
Cofactor (NAD+)
-
Hsd17B13 inhibitor (e.g., this compound)
-
Assay buffer (e.g., PBS)
-
Detection reagent (e.g., NADH-Glo™ Detection Reagent)
-
384-well plates
-
-
Procedure:
-
Prepare serial dilutions of the Hsd17B13 inhibitor in DMSO.
-
In a 384-well plate, add the assay buffer.
-
Add the Hsd17B13 inhibitor dilutions and a DMSO control.
-
Add the recombinant Hsd17B13 protein, substrate, and NAD+ to initiate the reaction. A typical reaction mix might contain 500 µM NAD+ and 15 µM β-estradiol.[15]
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Add the detection reagent to measure the amount of NADH produced.
-
Read the luminescence or absorbance using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value using a suitable software.
-
Visualizations
Caption: HSD17B13 signaling pathways in hepatocytes.
Caption: A typical experimental workflow for Hsd17B13 inhibitor evaluation.
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 4. primarysourceai.substack.com [primarysourceai.substack.com]
- 5. Loss-of-function HSD17B13 variants, non-alcoholic steatohepatitis and adverse liver outcomes: Results from a multi-ethnic Asian cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. biorxiv.org [biorxiv.org]
- 8. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. eubopen.org [eubopen.org]
- 13. medchemexpress.com [medchemexpress.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. HSD17B13 liquid–liquid phase separation promotes leukocyte adhesion in chronic liver inflammation - PMC [pmc.ncbi.nlm.nih.gov]
How to minimize Hsd17B13-IN-30 precipitation in assays
Welcome to the technical support center for Hsd17B13-IN-30. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments and minimize common issues such as compound precipitation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent inhibitor of the enzyme 17β-hydroxysteroid dehydrogenase 13 (Hsd17B13)[1]. Hsd17B13 is a lipid droplet-associated protein primarily expressed in the liver and is implicated in the pathogenesis of non-alcoholic fatty liver disease (NAFLD)[2][3][4]. By inhibiting Hsd17B13, this compound serves as a tool for studying the role of this enzyme in liver diseases and as a potential therapeutic agent.
Q2: I am observing precipitation of this compound in my assay. What are the common causes?
Precipitation of hydrophobic small molecules like this compound in aqueous assay buffers is a common challenge. The primary causes include:
-
Low aqueous solubility: The compound is inherently poorly soluble in water.
-
Solvent shock: Rapid dilution of a high-concentration DMSO stock into an aqueous buffer can cause the compound to crash out of solution.
-
Incompatible buffer components: The pH, ionic strength, or specific salts in the buffer may reduce the compound's solubility.
-
Suboptimal temperature: Lower temperatures can decrease the solubility of some compounds.
-
High compound concentration: The final concentration in the assay may exceed its solubility limit in the assay buffer.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
Based on information for analogous Hsd17B13 inhibitors, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions. For instance, Hsd17B13-IN-8 can be dissolved in DMSO at a concentration of 100 mg/mL (232.07 mM) with the aid of ultrasonication. It is crucial to use freshly opened, anhydrous DMSO as it is hygroscopic, and water contamination can reduce the solubility of the compound.
Troubleshooting Guide: Minimizing this compound Precipitation
This guide provides a systematic approach to troubleshooting and preventing precipitation of this compound in your assays.
Diagram: Troubleshooting Workflow for Compound Precipitation
Caption: A logical workflow to diagnose and resolve this compound precipitation issues.
Quantitative Data: Solubility of Analogous Hsd17B13 Inhibitors
While specific solubility data for this compound is not publicly available, the following table summarizes the solubility of other Hsd17B13 inhibitors, which can provide a useful reference.
| Compound | Solvent | Concentration | Notes |
| Hsd17B13-IN-8 | DMSO | 100 mg/mL (232.07 mM) | Requires sonication. |
| BI-3231 | 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 2.08 mg/mL (5.47 mM) | Clear solution. |
| BI-3231 | 10% DMSO / 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL (5.47 mM) | Clear solution. |
| BI-3231 | 10% DMSO / 90% Corn Oil | ≥ 2.08 mg/mL (5.47 mM) | Clear solution. |
Disclaimer: This data is for analogous compounds and should be used as a guideline only.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Add a precise volume of anhydrous DMSO to the vial to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Vortex the solution for 1-2 minutes to aid dissolution.
-
If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.
-
Visually inspect the solution for any undissolved particles. If present, repeat sonication.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C, protected from light. Based on data for similar compounds, stock solutions are typically stable for up to 1 month at -20°C and 6 months at -80°C.
Protocol 2: Serial Dilution of this compound for Assays
To avoid "solvent shock" and subsequent precipitation, a serial dilution method is recommended.
-
From your high-concentration DMSO stock, prepare an intermediate dilution series in 100% DMSO.
-
For the final dilution into your aqueous assay buffer, ensure the final concentration of DMSO is low (typically ≤ 1%, and ideally ≤ 0.5%).
-
Add the small volume of the DMSO-diluted compound to the larger volume of assay buffer while vortexing to ensure rapid and uniform mixing.
-
Visually inspect the final solution for any signs of precipitation immediately after preparation and before adding to the assay plate.
Diagram: Recommended Serial Dilution Workflow
Caption: A workflow for preparing working solutions of this compound to minimize precipitation.
Advanced Troubleshooting Strategies
If precipitation persists after following the basic protocols, consider these advanced strategies:
-
Modify the Assay Buffer:
-
Increase Surfactant Concentration: For biochemical assays, consider increasing the concentration of a non-ionic surfactant like Tween-20 or Triton X-100 (e.g., from 0.01% to 0.05%).
-
Include a Carrier Protein: Adding Bovine Serum Albumin (BSA) at a concentration of 0.01% to 0.1% can help to keep hydrophobic compounds in solution.
-
Adjust pH: The solubility of compounds with ionizable groups can be pH-dependent. Empirically test a range of pH values for your buffer system to find the optimal pH for solubility, ensuring it is compatible with your assay.
-
Incorporate Co-solvents: In some cases, small amounts of co-solvents like ethanol, polyethylene glycol (PEG), or glycerol can be included in the final assay buffer to enhance solubility. However, their compatibility with the assay must be validated as they can affect enzyme activity.
-
-
Optimize Experimental Conditions:
-
Temperature: If compatible with your assay, running the experiment at a slightly higher temperature (e.g., 37°C instead of room temperature) may improve compound solubility.
-
Pre-incubation: After diluting the compound into the assay buffer, a short pre-incubation period (e.g., 15-30 minutes) at the assay temperature before adding other reagents may help it to equilibrate and remain in solution.
-
Diagram: Hsd17B13 Signaling and Inhibition (Conceptual)
Caption: A conceptual diagram of Hsd17B13's enzymatic activity and its inhibition by this compound.
By following these guidelines and systematically troubleshooting, researchers can minimize the precipitation of this compound and ensure the reliability and reproducibility of their experimental results. For further assistance, please consult the safety data sheet (SDS) and any product-specific handling instructions provided by the supplier.
References
Technical Support Center: Hsd17B13-IN-30 In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Hsd17B13-IN-30 in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for in vivo administration of this compound?
Q2: How should I prepare the vehicle control and the this compound formulation?
It is critical to maintain consistency between the vehicle control and the active compound formulation. The vehicle control should contain all the same components in the same proportions as the drug formulation, just without the active compound. A general protocol is provided in the "Experimental Protocols" section below.
Q3: What are the storage conditions for this compound?
For a similar compound, HSD17B13-IN-2, the recommended storage for the solid powder is 3 years at -20°C and 2 years at 4°C. In solvent, it is recommended to store at -80°C for 6 months or -20°C for 1 month.[1] It is advisable to follow similar storage conditions for this compound and always refer to the manufacturer's specific recommendations.
Q4: What is the biological role of HSD17B13?
HSD17B13 is a protein primarily expressed in the liver, specifically in hepatocytes, and is associated with lipid droplets.[2][3][4] It is believed to play a role in nonalcoholic fatty liver disease (NAFLD).[4][5] Loss-of-function variants in the HSD17B13 gene have been associated with a reduced risk of progression from simple steatosis to non-alcoholic steatohepatitis (NASH), fibrosis, and cirrhosis.[5]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Precipitation of this compound in the formulation. | The compound has low solubility in the chosen vehicle. | - Gently warm the solution (e.g., in a 37°C water bath).- Use sonication to aid dissolution.[1]- Increase the percentage of co-solvents like DMSO or PEG300.- Consider a different vehicle formulation (see table below). |
| Phase separation of the formulation. | The components of the vehicle are not miscible at the tested ratios. | - Ensure thorough vortexing or mixing during preparation.- Prepare the formulation fresh before each use.- Adjust the ratios of the vehicle components. |
| Adverse reactions in animals (e.g., irritation, lethargy) after injection. | The vehicle itself may be causing toxicity or irritation. | - Reduce the concentration of DMSO, as it can be toxic at higher concentrations.- Ensure the pH of the final formulation is close to physiological pH (7.2-7.4).- Run a pilot study with the vehicle alone to assess tolerability. |
| Inconsistent results between experiments. | Variability in formulation preparation or administration. | - Prepare a fresh stock solution for each experiment.- Ensure the formulation is homogenous before each administration.- Standardize the administration technique (e.g., injection speed, needle gauge). |
Suggested In Vivo Vehicle Formulations (Based on Similar Compounds)
The following table summarizes vehicle formulations that have been used for other Hsd17B13 inhibitors and can serve as a starting point for this compound.
| Formulation Component | Protocol 1[1] | Protocol 2[1] | Protocol 3[1] | Protocol 4[6] |
| DMSO | 10% | 10% | 10% | q.s. (for stock) |
| PEG300 | 40% | - | - | 30% |
| Tween-80 | 5% | - | - | 5% |
| Saline | 45% | - | - | 60% (or PBS/ddH₂O) |
| 20% SBE-β-CD in Saline | - | 90% | - | - |
| Corn Oil | - | - | 90% | - |
| Achieved Solubility | ≥ 2.5 mg/mL | ≥ 2.5 mg/mL | ≥ 2.5 mg/mL | Not specified |
Experimental Protocols
Protocol: Preparation of Vehicle and this compound Formulation
This protocol is a general guideline based on common formulation techniques.
-
Prepare the Vehicle:
-
In a sterile tube, add the solvents in the desired ratio (e.g., for Protocol 1: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline).
-
Add each solvent one by one, vortexing well after each addition to ensure a homogenous mixture.[1]
-
-
Prepare the this compound Stock Solution:
-
Weigh the required amount of this compound powder.
-
Dissolve the powder in a minimal amount of a suitable solvent in which it is highly soluble (e.g., DMSO). Use sonication if necessary to fully dissolve the compound.[1]
-
-
Prepare the Final this compound Formulation:
-
Add the remaining vehicle components to the this compound stock solution sequentially, vortexing after each addition.
-
If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.[1]
-
-
Final Preparation and Administration:
-
Ensure the final formulation is a clear solution before administration.
-
Administer the prepared vehicle control and this compound formulation to the respective animal groups according to your study design.
-
Visualizations
Caption: A general workflow for an in vivo study involving this compound.
Caption: The role of HSD17B13 in hepatocytes and its inhibition by this compound.[5]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. Hsd17b13 Deficiency Does not Protect Mice From Obesogenic Diet Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 5. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HSD17B13-IN-101_TargetMol [targetmol.com]
Technical Support Center: Troubleshooting Poor Bioavailability of Hsd17B13-IN-30
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and addressing the challenges associated with the poor bioavailability of Hsd17B13-IN-30 and other small molecule inhibitors of 17β-hydroxysteroid dehydrogenase 13 (Hsd17B13).
Frequently Asked Questions (FAQs)
Q1: What is Hsd17B13 and why is it a therapeutic target?
A1: Hsd17B13, or 17β-hydroxysteroid dehydrogenase 13, is an enzyme predominantly found in the liver, localized to lipid droplets. Genetic studies have shown that individuals with loss-of-function variants in the HSD17B13 gene have a significantly lower risk of developing chronic liver diseases such as non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). This protective effect makes Hsd17B13 an attractive therapeutic target for the treatment of these conditions.
Q2: What is this compound?
A2: this compound is a potent small molecule inhibitor of the Hsd17B13 enzyme, with an IC50 of less than 0.1 μM. Its molecular formula is C24H16Cl2F3N3O3 and it has a molecular weight of 538.30.[1] It is used in research to study the effects of Hsd17B13 inhibition.
Q3: Why might this compound exhibit poor oral bioavailability?
A3: While specific data for this compound is limited, other small molecule inhibitors of Hsd17B13, such as BI-3231, have shown poor oral bioavailability. The primary reasons for this are often multifactorial and can include:
-
Low aqueous solubility: Many small molecule inhibitors are lipophilic, leading to poor dissolution in the gastrointestinal tract.
-
High first-pass metabolism: As Hsd17B13 is a liver-specific target, inhibitors are often designed to be hepatically cleared. This can lead to extensive metabolism in the liver after oral absorption, reducing the amount of active drug that reaches systemic circulation.
-
Efflux by transporters: The compound may be a substrate for efflux transporters like P-glycoprotein in the gut wall, which actively pump it back into the intestinal lumen.
Q4: What are the general strategies to improve the bioavailability of compounds like this compound?
A4: Several formulation and chemical modification strategies can be employed to enhance bioavailability.[2][3][4][5][6] These include:
-
Formulation approaches:
-
Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS), liposomes, and solid lipid nanoparticles can improve the solubilization and absorption of lipophilic drugs.[3][6]
-
Amorphous solid dispersions: Dispersing the drug in a polymer matrix in its amorphous (non-crystalline) state can significantly increase its dissolution rate.[2]
-
Particle size reduction: Micronization or nanocrystal technology increases the surface area of the drug, leading to faster dissolution.[3]
-
-
Chemical modifications:
-
Prodrugs: A prodrug is an inactive form of a drug that is converted to the active form in the body. This approach can be used to improve solubility or bypass first-pass metabolism.
-
Salt formation: For ionizable compounds, forming a salt can improve solubility and dissolution rate.
-
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving issues related to the poor bioavailability of this compound in your experiments.
Problem: Low or undetectable plasma concentrations after oral administration.
Potential Cause 1: Poor Solubility and Dissolution
-
How to diagnose:
-
Determine the aqueous solubility of this compound at different pH values relevant to the gastrointestinal tract (e.g., pH 1.2, 4.5, 6.8).
-
Perform a dissolution test with the current formulation.
-
-
Solutions:
-
Formulation Optimization:
-
Prepare a nanosuspension to increase the surface area for dissolution.
-
Develop a lipid-based formulation (e.g., SEDDS) to keep the compound solubilized in the GI tract.
-
Create an amorphous solid dispersion with a suitable polymer.
-
-
Chemical Modification:
-
If the compound has an ionizable group, consider salt formation.
-
-
Potential Cause 2: High First-Pass Metabolism
-
How to diagnose:
-
Conduct an in vitro metabolic stability assay using liver microsomes or hepatocytes. A high clearance rate suggests significant metabolism.
-
Compare the Area Under the Curve (AUC) of plasma concentration-time profiles after intravenous (IV) and oral (PO) administration. A low oral bioavailability (F%) with high clearance from the IV dose points to first-pass metabolism.
-
-
Solutions:
-
Prodrug Approach: Design a prodrug that masks the metabolic soft spots of this compound.
-
Co-administration with an Inhibitor: In preclinical studies, co-administration with a broad-spectrum cytochrome P450 inhibitor (e.g., 1-aminobenzotriazole) can help confirm the role of metabolism. Note: This is for investigational purposes only.
-
Potential Cause 3: Efflux by Intestinal Transporters
-
How to diagnose:
-
Perform an in vitro permeability assay using Caco-2 cell monolayers. A high efflux ratio (Papp B-A / Papp A-B) suggests the involvement of efflux transporters.
-
-
Solutions:
-
Formulation with Excipients: Some excipients, such as certain surfactants and polymers, can inhibit the function of efflux transporters.
-
Structural Modification: Modify the structure of this compound to reduce its affinity for efflux transporters.
-
Data Presentation: Case Study of a Hypothetical Hsd17B13 Inhibitor (Based on BI-3231)
The following tables summarize the physicochemical and pharmacokinetic properties of a representative Hsd17B13 inhibitor, BI-3231, which exhibits poor oral bioavailability.[7][8] This data can serve as a benchmark for troubleshooting this compound.
Table 1: Physicochemical and In Vitro ADME Properties of BI-3231
| Parameter | Value | Implication for Bioavailability |
| Solubility (Phosphate Buffer pH 7.4) | 1 µg/mL | Low aqueous solubility can limit dissolution. |
| LogD (pH 7.4) | 3.1 | High lipophilicity can lead to poor solubility but good permeability. |
| Caco-2 Permeability (Papp A-B) | 28 x 10⁻⁶ cm/s | High permeability suggests good absorption across the gut wall. |
| Caco-2 Efflux Ratio | 0.9 | Low efflux ratio indicates it is not a significant substrate for efflux transporters. |
| Hepatocyte Clearance (Mouse) | 138 µL/min/10⁶ cells | High clearance in hepatocytes suggests rapid metabolism in the liver. |
Table 2: In Vivo Pharmacokinetic Parameters of BI-3231 in Mice
| Route of Administration | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Oral Bioavailability (F%) |
| Intravenous (IV) | 1 mg/kg | - | - | 1300 | - |
| Oral (PO) | 10 mg/kg | 150 | 0.5 | 260 | 2% |
Experimental Protocols
Protocol 1: In Vitro Permeability Assay using Caco-2 Cells
Objective: To assess the intestinal permeability and potential for active efflux of this compound.
Methodology:
-
Cell Culture: Culture Caco-2 cells on Transwell inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Permeability Measurement (Apical to Basolateral - A to B): a. Wash the cell monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS). b. Add HBSS containing this compound to the apical (A) side of the Transwell. c. Add fresh HBSS to the basolateral (B) side. d. At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral side and replace with fresh HBSS.
-
Permeability Measurement (Basolateral to Apical - B to A): a. Add HBSS containing this compound to the basolateral (B) side. b. Add fresh HBSS to the apical (A) side. c. At specified time points, take samples from the apical side.
-
Sample Analysis: Quantify the concentration of this compound in the collected samples using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions and determine the efflux ratio (Papp B-A / Papp A-B).
Protocol 2: In Vivo Pharmacokinetic Study in Mice
Objective: To determine the pharmacokinetic profile and oral bioavailability of this compound.
Methodology:
-
Animal Model: Use adult male C57BL/6 mice.
-
Dosing:
-
Intravenous (IV) Group: Administer this compound dissolved in a suitable vehicle (e.g., saline with a co-solvent) via tail vein injection at a dose of 1 mg/kg.
-
Oral (PO) Group: Administer this compound suspended in a vehicle (e.g., 0.5% methylcellulose) via oral gavage at a dose of 10 mg/kg.[9]
-
-
Blood Sampling: Collect blood samples (e.g., via saphenous vein) at multiple time points post-dose (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).[9][10][11]
-
Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Sample Analysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate parameters such as Cmax, Tmax, AUC, half-life, and oral bioavailability (F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100).
Visualizations
Caption: Hsd17B13 signaling in hepatocytes.
Caption: Troubleshooting workflow for poor bioavailability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. upm-inc.com [upm-inc.com]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 6. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+ - PMC [pmc.ncbi.nlm.nih.gov]
- 11. daikinchemicals.com [daikinchemicals.com]
Validation & Comparative
A Head-to-Head Comparison of HSD17B13 Inhibitors: Hsd17B13-IN-30 vs. BI-3231
For researchers, scientists, and drug development professionals, the burgeoning field of hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) inhibition offers a promising new frontier in the quest for effective treatments for nonalcoholic steatohepatitis (NASH) and other chronic liver diseases. This guide provides a detailed comparative analysis of two prominent HSD17B13 inhibitors, Hsd17B13-IN-30 and BI-3231, to aid in the selection of the most suitable tool for preclinical research.
Genetic studies have illuminated the protective role of loss-of-function variants in the HSD17B13 gene against the progression of liver disease, catapulting this enzyme into the spotlight as a key therapeutic target.[1][2][3] Both this compound and BI-3231 have emerged as valuable chemical probes for interrogating the function of HSD17B13. This guide synthesizes the available experimental data on their potency, selectivity, and pharmacokinetic profiles.
Quantitative Data Summary
A direct comparison of the quantitative data available for this compound and BI-3231 is presented below. It is important to note that publicly available data for this compound is limited.
| Parameter | This compound | BI-3231 |
| Biochemical Potency | ||
| Human HSD17B13 IC50 | < 0.1 µM | 1 nM[4] |
| Human HSD17B13 Kᵢ | Not Available | 0.7 nM[4] |
| Mouse HSD17B13 IC50 | Not Available | 13 nM[4] |
| Cellular Potency | ||
| Human HSD17B13 Cellular IC50 | Not Available | Double-digit nanomolar activity[5] |
| Selectivity | ||
| Against HSD17B11 | Not Available | Excellent selectivity[4][5] |
| Pharmacokinetics (in vivo) | ||
| Oral Bioavailability | Not Available | Low in mice[5] |
| Plasma Clearance | Not Available | Rapid in mice[5] |
| Liver Accumulation | Not Available | Extensive in mice[5] |
Signaling Pathway and Experimental Workflow
The development of HSD17B13 inhibitors is rooted in the understanding of its role in liver pathophysiology. The following diagrams illustrate the proposed signaling pathway of HSD17B13 and a general workflow for evaluating inhibitor efficacy.
Caption: Proposed role of HSD17B13 in liver disease pathogenesis.
Caption: A typical workflow for the preclinical evaluation of HSD17B13 inhibitors.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following is a summary of the published methodology for the cellular HSD17B13 activity assay used in the characterization of BI-3231.
Cellular Human HSD17B13 Activity Assay (for BI-3231)
This assay quantifies the ability of a compound to inhibit HSD17B13-mediated conversion of estradiol to estrone in a cellular context.
Cell Culture and Seeding:
-
HEK293 cells stably overexpressing human HSD17B13-Myc/DDK are used.
-
Cells are seeded in 384-well microplates at a density of 0.4 x 10^6 cells/mL in DMEM medium supplemented with 10% heat-inactivated FBS, 1x Glutamax, and 1x sodium pyruvate.
-
Plates are incubated for 24 hours prior to compound testing.
Compound Treatment and Incubation:
-
Compounds are serially diluted in 100% DMSO.
-
50 nL of the compound dilution is added to the pre-seeded cell plates (final DMSO concentration of 1%).
-
Plates are incubated for 30 minutes at 37°C in a humidified incubator.
Substrate Addition and Reaction:
-
25 µL of a 60 µM estradiol solution is added to each well.
-
The plates are incubated for 3 hours at 37°C.
Sample Preparation and Analysis:
-
20 µL of the supernatant is collected.
-
An internal standard (d4-estrone) is added.
-
Analytes are derivatized using Girard's Reagent P.
-
Estrone levels are measured by RapidFire MS/MS.
Data Analysis:
-
Raw data is normalized, with the negative control (all assay components) set to 100% and the positive control (no cells) set to 0%.
Discussion
BI-3231 emerges as a well-characterized HSD17B13 inhibitor with potent low nanomolar activity against both the human and mouse enzymes.[4] Its high selectivity against the closely related HSD17B11 isoform is a critical feature, reducing the potential for off-target effects in experimental systems.[4][5] While its low oral bioavailability and rapid plasma clearance in mice may present challenges for certain in vivo study designs, its extensive accumulation in the liver, the primary site of HSD17B13 expression, is a significant advantage for target engagement in preclinical models of liver disease.[5]
In contrast, the publicly available data for this compound is less comprehensive. While its reported IC50 of less than 0.1 µM indicates potent inhibition, the lack of precise values, selectivity data, and pharmacokinetic information makes a direct and thorough comparison with BI-3231 challenging.
Conclusion
For researchers seeking a potent and highly selective HSD17B13 inhibitor with a well-documented in vitro and in vivo profile, BI-3231 stands out as a superior choice. The availability of detailed experimental protocols further enhances its utility as a reliable tool for investigating the biological functions of HSD17B13 and for preclinical validation of this target.
While this compound shows promise as a potent inhibitor, further characterization data is required to fully assess its potential and to enable a more comprehensive comparison with other available tools. Researchers considering this compound are encouraged to seek additional information from the supplier or to perform their own characterization studies.
The continued development and characterization of selective HSD17B13 inhibitors will be instrumental in advancing our understanding of liver disease and in the development of novel therapeutics.
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Validating Hsd17B13-IN-30: A Comparative Guide to Hsd17B13 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the inhibitory activity of novel Hsd17B13 inhibitors, using Hsd17B13-IN-30 as a placeholder for an investigational compound. While public domain data for this compound is not currently available, this document outlines the necessary experimental data and protocols for its evaluation against other known Hsd17B13 inhibitors. The objective is to offer a comprehensive methodology for assessing potency, selectivity, and cellular activity.
Introduction to Hsd17B13 as a Therapeutic Target
Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13) is a lipid droplet-associated protein predominantly expressed in hepatocytes.[1][2][3] Genetic studies have shown that loss-of-function variants in the Hsd17B13 gene are associated with a reduced risk of non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and other chronic liver diseases.[4][5] This makes Hsd17B13 a compelling therapeutic target for the treatment of these conditions. The primary strategy for therapeutic intervention is the inhibition of its enzymatic activity.
Comparative Analysis of Hsd17B13 Inhibitors
The following tables summarize the available quantitative data for known Hsd17B13 inhibitors. These tables can serve as a benchmark for the evaluation of this compound.
Table 1: In Vitro Potency of Hsd17B13 Inhibitors
| Compound/Modality | Target | Assay Type | Substrate | IC50 | Reference |
| BI-3231 | Human Hsd17B13 | Biochemical | Estradiol | 2.5 nM | [6] |
| INI-678 | Human Hsd17B13 | Cell-based | Not Specified | Not Reported | [4] |
| Enanta Compound | Human Hsd17B13 | Biochemical (RF/MS) | Not Specified | <0.1 µM | [7] |
| Enanta Compound | Human Hsd17B13 | Cellular (HEK293T) | Not Specified | <0.1 µM | [7] |
| Hsd17b13 ASO | Mouse Hsd17b13 | Primary Hepatocytes | N/A | 29 nM (72h) |
Table 2: In Vivo Efficacy of Hsd17B13 Inhibitors
| Compound/Modality | Animal Model | Key Findings | Reference |
| BI-3231 | Mouse models | Showed anti-MASH effects | [6] |
| INI-678 | 3D "liver-on-a-chip" model | Decreased fibrosis biomarkers (α-SMA, Collagen Type 1) | [4] |
| Enanta Compound | Mouse (CDAHFD) | Reduced liver collagen mRNA and fibrotic markers | [7] |
| Hsd17b13 ASO | Mouse (CDAHFD) | Modulated hepatic steatosis, no effect on fibrosis |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of Hsd17B13 inhibitors.
Recombinant Human Hsd17B13 Inhibition Assay (Biochemical)
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of Hsd17B13.
-
Enzyme: Purified recombinant human Hsd17B13.
-
Substrate: Estradiol or Leukotriene B4 (LTB4).
-
Cofactor: NAD+.
-
Detection Method: Rapid-Fire Mass Spectrometry (RF/MS) to measure the product formation.
-
Procedure:
-
Incubate recombinant Hsd17B13 with varying concentrations of the test inhibitor (e.g., this compound).
-
Initiate the enzymatic reaction by adding the substrate and NAD+.
-
After a defined incubation period, quench the reaction.
-
Quantify the product formation using RF/MS.
-
Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
Cellular Hsd17B13 Inhibition Assay
This assay evaluates the ability of an inhibitor to penetrate cells and inhibit Hsd17B13 in a more physiologically relevant context.
-
Cell Line: HEK293 cells stably overexpressing human Hsd17B13.
-
Procedure:
-
Plate the HEK293-Hsd17B13 cells and allow them to adhere.
-
Treat the cells with a range of concentrations of the test inhibitor.
-
Lyse the cells and measure the Hsd17B13 activity using a biochemical assay as described above.
-
Alternatively, measure the levels of a downstream biomarker affected by Hsd17B13 activity.
-
Determine the cellular IC50 value.
-
In Vivo Efficacy in a Diet-Induced NASH Mouse Model
This experiment assesses the therapeutic potential of the inhibitor in a disease-relevant animal model.
-
Animal Model: C57BL/6J mice fed a choline-deficient, L-amino acid-defined, high-fat diet (CDAHFD) to induce NASH and fibrosis.
-
Treatment: Administer the test inhibitor (e.g., this compound) or vehicle control to the mice for a specified duration.
-
Endpoints:
-
Histology: Liver sections stained with H&E for steatosis and inflammation, and Sirius Red for fibrosis.
-
Biochemical Analysis: Serum levels of ALT and AST.
-
Gene Expression: Hepatic mRNA levels of fibrosis markers (e.g., Col1a1, Acta2) and inflammatory markers (e.g., Tnf-α, Ccl2) measured by qPCR.
-
Lipidomics: Analysis of hepatic lipid profiles.
-
Visualizations
Hsd17B13 Signaling Pathway
Caption: Hsd17B13 signaling in hepatocytes and point of therapeutic intervention.
Experimental Workflow for Inhibitor Validation
Caption: Workflow for the validation of an Hsd17B13 inhibitor.
References
- 1. mdpi.com [mdpi.com]
- 2. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hsd17b13 Deficiency Does not Protect Mice From Obesogenic Diet Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 6. Discovery of Highly Potent, Selective, and Liver-Targeting HSD17B13 Inhibitor with Robust In Vivo Anti-MASH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enanta Pharmaceuticals discovers new 17β-HSD13 inhibitors | BioWorld [bioworld.com]
Navigating the Selectivity Landscape of HSD17B13 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for selective inhibitors of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13), a promising therapeutic target for nonalcoholic steatohepatitis (NASH) and other liver diseases, necessitates a thorough understanding of their selectivity profile against other members of the hydroxysteroid dehydrogenase (HSD) family. This guide provides a comparative analysis of the selectivity of a representative potent HSD17B13 inhibitor, BI-3231, against its closest homolog, HSD17B11, supported by experimental data and detailed methodologies.
Unprecedented Potency and Selectivity of BI-3231
BI-3231 has emerged as a highly potent and selective chemical probe for HSD17B13.[1][2][3] Biochemical assays have demonstrated its single-digit nanomolar inhibitory activity against human HSD17B13, with a significant margin of selectivity over the phylogenetically closest isoform, HSD17B11.[1][2] This high degree of selectivity is crucial for minimizing off-target effects and ensuring that the therapeutic benefits are directly attributable to the inhibition of HSD17B13.
Quantitative Inhibitory Activity of BI-3231
The inhibitory potency of BI-3231 against human and mouse HSD17B13, as well as its selectivity against human HSD17B11, is summarized in the table below.
| Enzyme Target | Inhibitor | IC50 (nM) | Kᵢ (nM) |
| Human HSD17B13 | BI-3231 | 1* | 0.7 |
| Mouse HSD17B13 | BI-3231 | 13 | Not Reported |
| Human HSD17B11 | BI-3231 | >10,000 | Not Reported |
Note: The IC50 value for human HSD17B13 was near the assay wall, indicating very tight binding; the Kᵢ value is a more accurate representation of potency.[1]
This remarkable selectivity of over 10,000-fold for HSD17B13 over HSD17B11 underscores the potential of developing highly targeted therapies.
Visualizing the Selectivity Profile
The following diagram illustrates the targeted inhibition of HSD17B13 by BI-3231 and its minimal impact on the closely related HSD17B11.
Caption: Selective inhibition of HSD17B13 by BI-3231.
Experimental Protocols
The determination of the inhibitory activity and selectivity of compounds like BI-3231 involves robust and sensitive biochemical assays. The following outlines the key experimental methodologies employed.
HSD17B13 and HSD17B11 Enzymatic Activity Assays
Objective: To quantify the inhibitory potency (IC50) of test compounds against HSD17B13 and HSD17B11.
Principle: The enzymatic activity of HSD17B13 and HSD17B11 is measured by monitoring the conversion of a substrate (e.g., estradiol or leukotriene B4) to its product in the presence of the cofactor NAD+. The reduction of NAD+ to NADH is coupled to a detection system, either through mass spectrometry or a luciferase-based reporter.
Materials:
-
Recombinant human HSD17B13 and HSD17B11 enzymes
-
Substrates: Estradiol or Leukotriene B4 (LTB4)
-
Cofactor: Nicotinamide adenine dinucleotide (NAD+)
-
Assay Buffer: 100 mM TRIS (pH 7.5), 100 mM NaCl, 0.5 mM EDTA, 0.1 mM TCEP, 0.05% BSA, and 0.001% Tween20
-
Test compound (e.g., BI-3231) serially diluted in DMSO
-
Detection Reagent:
-
For Mass Spectrometry (RapidFire MS): Quenching solution
-
For Luminescence: NAD(P)H-Glo™ Detection System (Promega)
-
-
Microplates (384- or 1536-well)
Procedure (RapidFire MS Method):
-
Dispense 50 nL of serially diluted test compound or DMSO (control) into the wells of a microplate.
-
Add the enzyme (e.g., 2.5 µL of 4 nM human HSD17B13) to each well.
-
Initiate the enzymatic reaction by adding the substrate and cofactor mix (e.g., 2.5 µL of 2 µM estradiol and 200 µM NAD+).
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a quenching solution.
-
Analyze the plate on a RapidFire high-throughput mass spectrometry system to measure the amount of product formed.
-
Calculate the percent inhibition based on the product formation in the presence of the test compound relative to the DMSO control.
-
Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation.
Procedure (NAD(P)H-Glo™ Method):
-
Follow steps 1-4 of the RapidFire MS method.
-
After incubation, add an equal volume of NAD(P)H-Glo™ Detection Reagent to each well.
-
Incubate at room temperature for 30-60 minutes to allow the luminescent signal to develop.
-
Measure the luminescence using a plate reader. The light signal is proportional to the amount of NADH produced.
-
Calculate the percent inhibition and IC50 values as described above.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for determining the selectivity profile of an HSD17B13 inhibitor.
Caption: HSD17B inhibitor selectivity screening workflow.
Conclusion
The development of potent and selective HSD17B13 inhibitors like BI-3231 represents a significant advancement in the pursuit of targeted therapies for liver diseases. The high degree of selectivity against its closest homolog, HSD17B11, demonstrated through rigorous biochemical assays, provides a strong rationale for its use as a chemical probe to further elucidate the biological functions of HSD17B13 and as a lead compound for drug development. Future studies should aim to expand the selectivity profiling of BI-3231 and other novel inhibitors against a broader panel of HSD family members to further confirm their specificity and potential for clinical translation.
References
Selective Inhibition of HSD17B13: A Comparative Analysis of Hsd17B13-IN-30 and Alternatives
For researchers in hepatology and metabolic diseases, the selective inhibition of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13) presents a promising therapeutic strategy for nonalcoholic steatohepatitis (NASH) and other liver ailments. This guide provides a comparative overview of Hsd17B13-IN-30 and a well-characterized alternative, BI-3231, focusing on their cross-reactivity with the closely related homolog, HSD17B11.
Introduction to HSD17B13 and HSD17B11
HSD17B13 and HSD17B11 are members of the short-chain dehydrogenase/reductase (SDR) superfamily and share a high degree of sequence similarity, with HSD17B11 being the closest homolog to HSD17B13. Both enzymes are localized to lipid droplets within hepatocytes, suggesting related roles in lipid metabolism. However, genetic studies have specifically implicated loss-of-function variants of HSD17B13 in protecting against the progression of chronic liver diseases, making it a compelling drug target. Given their structural similarity, assessing the selectivity of any HSD17B13 inhibitor against HSD17B11 is a critical step in preclinical development to ensure on-target activity and minimize potential off-target effects.
Comparative Inhibitor Potency and Selectivity
The following table summarizes the available quantitative data for this compound and the extensively profiled inhibitor, BI-3231. This data highlights the critical importance of selectivity for potent inhibitors.
| Compound | Target | Potency (IC50) | Selectivity vs. HSD17B11 | Reference |
| This compound | human HSD17B13 | < 0.1 µM | Data not publicly available | [1] |
| BI-3231 | human HSD17B13 | 1 nM (IC50), 0.7 nM (Ki) | >10,000-fold | [2][3][4] |
| human HSD17B11 | > 10 µM | [3][4] | ||
| mouse HSD17B13 | 13 nM (IC50) | [2] |
Note: While this compound is a potent inhibitor of HSD17B13, the lack of publicly available data on its cross-reactivity with HSD17B11 makes a direct comparison of selectivity challenging. In contrast, BI-3231 has been shown to be exceptionally selective.
Experimental Methodologies
The determination of inhibitor potency and selectivity is paramount. Below are detailed protocols representative of the assays used to characterize compounds like BI-3231.
Recombinant Enzyme Inhibition Assay
This biochemical assay quantifies the ability of a compound to inhibit the enzymatic activity of purified HSD17B13 and HSD17B11.
Objective: To determine the IC50 value of an inhibitor against recombinant human HSD17B13 and HSD17B11.
Materials:
-
Recombinant human HSD17B13 and HSD17B11 proteins
-
β-estradiol (substrate)
-
Nicotinamide adenine dinucleotide (NAD+) (cofactor)
-
Assay Buffer (e.g., 100 mM Tris-HCl pH 7.5, 100 mM NaCl, 0.5 mM EDTA, 0.1 mM TCEP, 0.05% BSA, and 0.001% Tween20)
-
Test compound (e.g., BI-3231) dissolved in DMSO
-
NADH detection reagent (e.g., NAD(P)H-Glo™ Detection Reagent)
-
Microplates (e.g., 384-well)
-
Plate reader capable of measuring luminescence
Procedure:
-
A dilution series of the test compound is prepared in DMSO.
-
The enzymatic reaction is initiated by adding the recombinant enzyme to wells of a microplate containing the assay buffer, substrate (e.g., β-estradiol), and cofactor (NAD+).
-
The test compound at various concentrations is added to the reaction mixture. A DMSO control (vehicle) is included.
-
The reaction is incubated at a controlled temperature (e.g., room temperature or 37°C) for a specific duration.
-
The reaction is stopped, and the amount of NADH produced is quantified by adding an NADH detection reagent that generates a luminescent signal proportional to the NADH concentration.
-
Luminescence is measured using a plate reader.
-
The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Visualizing a Potential Mechanism of Action
To conceptualize the cellular environment and the interaction of these enzymes, the following diagrams illustrate their localization and a simplified workflow for inhibitor screening.
References
- 1. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Assessing the Reproducibility of Hsd17B13 Inhibition: A Comparative Guide to Hsd17B13-IN-30 and BI-3231
For researchers and professionals in drug development, the reproducibility of experimental findings is paramount. This guide provides a comparative analysis of two inhibitors of 17β-hydroxysteroid dehydrogenase 13 (Hsd17B13), a promising therapeutic target for liver diseases. We examine the available data for the sparsely documented Hsd17B13-IN-30 and the well-characterized, open-science chemical probe, BI-3231, to offer insights into the current state of reproducible research in this area.
Executive Summary
Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13) is a lipid droplet-associated protein primarily expressed in the liver. Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing and progressing from simple steatosis to more severe non-alcoholic steatohepatitis (NASH), fibrosis, and cirrhosis. This has spurred the development of small molecule inhibitors to therapeutically target Hsd17B13.
This guide focuses on two such inhibitors: this compound and BI-3231. Our review of available data reveals a significant disparity in the level of characterization and documented reproducibility. This compound is a potent inhibitor with limited publicly available data, primarily from chemical suppliers. In contrast, BI-3231 has been developed as an open-science chemical probe, with its discovery, characterization, and cellular effects detailed in peer-reviewed publications. The availability of a well-characterized probe like BI-3231 and its negative control, BI-0955, provides a robust platform for assessing the reproducibility of Hsd17B13 inhibition.
Comparative Analysis of Hsd17B13 Inhibitors
The following tables summarize the available quantitative data for this compound and BI-3231, highlighting the differences in their characterization.
Table 1: In Vitro Inhibitory Activity
| Compound | Target | Species | Assay Substrate | IC50 | Ki | Reference |
| This compound | Hsd17B13 | Not Specified | Estradiol | < 0.1 µM | Not Reported | [1] |
| BI-3231 | Hsd17B13 | Human | Estradiol | 1 nM | 0.7 ± 0.2 nM | [2] |
| BI-3231 | Hsd17B13 | Mouse | Estradiol | 13 nM | 10 ± 1 nM | [2] |
| BI-3231 | Hsd17B11 | Human | Estradiol | > 10 µM | Not Reported |
Table 2: Cellular and Biophysical Properties of BI-3231
| Assay Type | Cell Line | Parameter | Value | Reference |
| Cellular Activity | HEK cells | IC50 | 11 ± 5 nM | |
| On-Target Binding | Recombinant hHsd17B13 | Thermal Shift (ΔTm) with NAD+ | 16.7 K | |
| Lipotoxicity | HepG2 cells & mouse hepatocytes | Triglyceride Accumulation | Significantly decreased | [3] |
| Mitochondrial Function | HepG2 cells & mouse hepatocytes | Respiration | Increased | [3] |
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental approaches for studying Hsd17B13 inhibition, the following diagrams are provided.
Caption: Proposed signaling pathway of Hsd17B13 in hepatocytes.
Caption: Experimental workflow for BI-3231 cellular lipotoxicity assay.
Experimental Protocols
Detailed methodologies are crucial for the independent replication of experimental findings. Below are summaries of the key experimental protocols used in the characterization of BI-3231.
In Vitro Hsd17B13 Enzyme Inhibition Assay (Thamm S, et al., 2023)
-
Enzyme and Substrates: Recombinant human and mouse Hsd17B13 were used. Estradiol was selected as the substrate for high-throughput screening, with NAD+ as a co-substrate.
-
Assay Platform: A matrix-assisted laser desorption ionization–time-of-flight mass spectrometry (MALDI-TOF-MS) platform was utilized for high-throughput screening.
-
Procedure: The assay measured the enzymatic conversion of estradiol to estrone. Test compounds were incubated with the enzyme, substrate, and co-substrate. The reaction was then quenched, and the products were analyzed by MALDI-TOF-MS to determine the level of inhibition.
-
Data Analysis: IC50 values were calculated from the dose-response curves of compound inhibition. Ki values were determined using the Cheng-Prusoff equation.
Cellular Lipotoxicity Assay (Alcober-Boquet L, et al., 2024)
-
Cell Lines: Human hepatoma (HepG2) cells and primary mouse hepatocytes were used.
-
Induction of Lipotoxicity: Cells were treated with palmitic acid to induce a lipotoxic environment, characterized by increased intracellular lipid accumulation.
-
Treatment: Cells were co-incubated with palmitic acid and various concentrations of BI-3231 or a vehicle control.
-
Triglyceride Accumulation Assay: Intracellular triglyceride levels were quantified using a commercially available colorimetric assay kit.
-
Mitochondrial Respiration Analysis: A Seahorse XF Analyzer was used to perform mitochondrial stress tests, measuring oxygen consumption rates to assess mitochondrial function.
-
Cell Viability: Cell viability was assessed using a standard MTT or similar assay to ensure that the observed effects were not due to cytotoxicity.
Reproducibility and Future Directions
The availability of comprehensive data for BI-3231, including its in vitro and cellular activity, biophysical properties, and a detailed description of experimental protocols, provides a strong foundation for reproducible research. The study by Alcober-Boquet et al. (2024) serves as an initial independent validation of the utility of BI-3231 in a disease-relevant cellular model, thereby supporting the reproducibility of its inhibitory effects.
For this compound, the lack of peer-reviewed data and detailed experimental protocols makes it challenging to independently verify the reported findings. Researchers interested in using this compound are encouraged to perform their own comprehensive characterization.
Future studies should focus on further independent validation of the effects of BI-3231 in various preclinical models of liver disease. The open-science nature of BI-3231 and its negative control, BI-0955, facilitates such collaborative and confirmatory research, which is essential for advancing our understanding of Hsd17B13 biology and the development of novel therapeutics for liver diseases. The continued use and characterization of well-documented chemical probes will be instrumental in ensuring the robustness and reproducibility of findings in this promising area of drug discovery.
References
Hsd17B13-IN-30: A Comparative Guide to a Reference Compound in HSD17B13 Assays
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) has emerged as a compelling therapeutic target for nonalcoholic steatohepatitis (NASH) and other chronic liver diseases. The discovery of potent and selective inhibitors is crucial for elucidating its biological functions and for drug development. This guide provides a comparative analysis of Hsd17B13-IN-30 and other key reference compounds used in HSD17B13 assays, with a focus on their performance and supporting experimental data.
Mechanism of Action of HSD17B13
HSD17B13 is a lipid droplet-associated enzyme primarily expressed in the liver.[1][2][3][4][5] It is involved in hepatic lipid metabolism, and its expression is elevated in patients with non-alcoholic fatty liver disease (NAFLD).[4][6][7][8] The enzyme catalyzes the NAD+-dependent oxidation of various substrates, including estradiol and retinol.[1][3][9] Loss-of-function variants in the HSD17B13 gene have been shown to be protective against the progression of chronic liver diseases, making its inhibition a promising therapeutic strategy.[3][6][8][10]
Comparative Analysis of HSD17B13 Inhibitors
Several small molecule inhibitors of HSD17B13 have been developed and characterized. This section provides a comparative overview of their potency and selectivity. While specific data for "this compound" is not widely available in public literature, we will focus on the well-characterized inhibitor BI-3231 and other reported compounds.
Table 1: Comparison of HSD17B13 Inhibitors
| Compound | Target | IC50 (nM) | Selectivity | Key Features |
| BI-3231 | Human HSD17B13 | 1 | Highly selective against HSD17B11 | Well-characterized chemical probe, potent, and available for open science.[1][9] |
| Mouse HSD17B13 | 13 | Good water solubility and permeability.[1] | ||
| Compound 32 | Human HSD17B13 | 2.5 | Highly selective | Demonstrates improved liver microsomal stability and pharmacokinetic profile compared to BI-3231.[11] |
| Compound 1 | Human HSD17B13 | 1400 - 2400 | Good selectivity vs. HSD17B11 | Initial hit from high-throughput screening.[9] |
| HSD17B13-IN-2, -3, -8, -9, -10, -43 | HSD17B13 | Data not publicly available | Data not publicly available | Listed as related small molecules.[12] |
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of HSD17B13 inhibitors. Below are representative protocols for key assays.
HSD17B13 Enzymatic Assay Protocol
This protocol is based on a high-throughput screening method used for the discovery of HSD17B13 inhibitors.[9][13]
-
Reagents and Materials:
-
Procedure:
-
Add test compounds at various concentrations to the wells of a 384-well plate.
-
Add the HSD17B13 enzyme to the wells.
-
Initiate the reaction by adding the substrate and NAD+.
-
Incubate the plate at a controlled temperature.
-
Stop the reaction and add the detection reagent to measure the amount of NADH produced, which is proportional to the enzyme activity.
-
Measure the signal (e.g., luminescence) using a plate reader.
-
Calculate the IC50 values by plotting the percent inhibition against the compound concentration.
-
Cellular HSD17B13 Assay Protocol
This protocol assesses the activity of inhibitors in a cellular context.
-
Reagents and Materials:
-
Procedure:
-
Seed HEK293-HSD17B13 cells in culture plates.
-
Treat the cells with different concentrations of the test compounds.
-
Add the substrate to the culture medium and incubate for a defined period.
-
Harvest and lyse the cells.
-
Extract the substrate and its product (e.g., retinaldehyde) from the cell lysate.[15]
-
Quantify the amount of product formed using HPLC or mass spectrometry to determine the inhibitory effect of the compounds.
-
Visualizing Key Processes
Diagrams can aid in understanding the complex biological and experimental pathways.
Caption: HSD17B13 signaling pathway in hepatocytes.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease [mdpi.com]
- 5. Role of HSD17B13 in NAFLD | OriGene Technologies [sanbio.nl]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Loss-of-function HSD17B13 variants, non-alcoholic steatohepatitis and adverse liver outcomes: Results from a multi-ethnic Asian cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. origene.com [origene.com]
- 14. enanta.com [enanta.com]
- 15. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Hsd17B13-IN-30 and Novel HSD17B13 Inhibitors for Liver Disease Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Hsd17B13-IN-30 against other novel inhibitors of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13), a promising therapeutic target for nonalcoholic fatty liver disease (NAFLD) and other liver disorders. This document summarizes key performance data, outlines experimental methodologies, and visualizes relevant biological pathways and workflows to support informed decisions in the selection of research compounds.
Genetic studies have identified loss-of-function variants in the HSD17B13 gene that are associated with a reduced risk of developing chronic liver diseases, including nonalcoholic steatohepatitis (NASH), fibrosis, and hepatocellular carcinoma.[1][2] HSD17B13 is a lipid droplet-associated enzyme primarily expressed in the liver that is believed to play a role in hepatic lipid metabolism.[3][4] Its inhibition is therefore a compelling strategy for the development of new therapies for liver diseases.[5] This guide benchmarks the commercially available inhibitor, this compound, against recently developed inhibitors from Boehringer Ingelheim (BI-3231), Enanta Pharmaceuticals (EP-036332 and EP-040081), and AstraZeneca.
Quantitative Performance Data
The following table summarizes the reported in vitro potency and selectivity of this compound and other novel HSD17B13 inhibitors.
| Compound | Target | IC50 (nM) | Substrate | Assay Type | Selectivity | Source |
| This compound | Human HSD17B13 | < 100 | Estradiol | Not Specified | Not Specified | [6] |
| BI-3231 | Human HSD17B13 | 2.5 | Not Specified | Enzymatic | Selective vs. HSD17B11 | [7] |
| Mouse HSD17B13 | Not Specified | Not Specified | Enzymatic | [8] | ||
| EP-036332 | Human HSD17B13 | 14 | Not Specified | In vitro | >7,000-fold vs. HSD17B1 | [9] |
| Mouse HSD17B13 | 2.5 | Not Specified | In vitro | [9] | ||
| EP-040081 | Human HSD17B13 | 79 | Not Specified | In vitro | >1,265-fold vs. HSD17B1 | [9] |
| Mouse HSD17B13 | 74 | Not Specified | In vitro | [9] | ||
| AstraZeneca Cmpd 1 | Human HSD17B13 | 36 | Not Specified | LC-MS/MS | 875-fold vs. HSD17B4 | [10] |
| AstraZeneca Cmpd 2 | Human HSD17B13 | 53 | Not Specified | LC-MS/MS | 275-fold vs. HSD17B4 | [11] |
| AstraZeneca Cmpd 3 | Human HSD17B13 | 44 | Not Specified | LC-MS/MS | >1136-fold vs. HSD17B4 | [11] |
Signaling Pathway and Experimental Workflow
To provide a better understanding of the biological context and experimental approaches, the following diagrams illustrate the HSD17B13 signaling pathway and a general workflow for inhibitor testing.
Experimental Protocols
The following are generalized methodologies for key experiments cited in the comparison of HSD17B13 inhibitors.
Recombinant HSD17B13 Enzymatic Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified, recombinant HSD17B13.
-
Objective: To determine the in vitro potency (IC50) of inhibitors against isolated HSD17B13 enzyme.
-
General Procedure:
-
Recombinant human or mouse HSD17B13 is incubated with a known substrate (e.g., estradiol, leukotriene B4, or retinol) and the cofactor NAD+.[12][13]
-
A dilution series of the test inhibitor is added to the reaction mixture.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The formation of the product (e.g., estrone from estradiol) or the consumption of the cofactor is measured.[14]
-
Detection methods commonly include mass spectrometry to directly measure the product or a coupled-enzyme luminescence assay (e.g., NAD-Glo) to quantify NADH production.[13][14]
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Cellular HSD17B13 Inhibition Assay
This assay measures the ability of a compound to inhibit HSD17B13 activity within a cellular context.
-
Objective: To assess the potency of inhibitors in a more physiologically relevant environment that accounts for cell permeability and potential off-target effects.
-
General Procedure:
-
A human cell line, such as HEK293, is engineered to stably overexpress HSD17B13.[12]
-
The cells are plated and treated with a dilution series of the test inhibitor.
-
A substrate, such as estradiol, is added to the cells.[12]
-
After an incubation period, the amount of product in the cell culture supernatant is quantified, typically by LC-MS/MS.[10][11]
-
Cell viability assays (e.g., CellTiter-Glo) are often run in parallel to ensure that the observed inhibition is not due to cytotoxicity.[12]
-
IC50 values are determined from the dose-response curve.
-
In Vivo Efficacy Studies in Animal Models of Liver Disease
These studies evaluate the therapeutic potential of HSD17B13 inhibitors in living organisms.
-
Objective: To determine if inhibition of HSD17B13 can ameliorate liver injury and disease progression in a relevant animal model.
-
General Procedure:
-
A mouse model of liver disease, such as autoimmune hepatitis induced by concanavalin A or a diet-induced model of NASH, is utilized.[9][13]
-
Animals are treated with the test inhibitor or a vehicle control.
-
At the end of the study period, various endpoints are assessed, including:
-
Plasma biomarkers of liver injury: Alanine aminotransferase (ALT) and aspartate aminotransferase (AST).[9]
-
Histological analysis of liver tissue: To evaluate steatosis, inflammation, and fibrosis.
-
Gene expression analysis: To measure markers of inflammation and fibrosis in the liver.[9]
-
Lipidomics: To analyze changes in lipid profiles in the liver.[9]
-
-
The results from the inhibitor-treated group are compared to the vehicle-treated group to determine the efficacy of the compound.
-
Conclusion
The landscape of HSD17B13 inhibitors is rapidly evolving, with several potent and selective compounds emerging as valuable research tools and potential therapeutic candidates. This compound offers a commercially available option with reported sub-micromolar potency. Novel inhibitors such as BI-3231 and those from Enanta and AstraZeneca demonstrate nanomolar potency and have been more extensively characterized in terms of selectivity and in vivo activity. The selection of an appropriate inhibitor will depend on the specific research question, including the need for in vivo studies and the desired selectivity profile. The experimental protocols and pathway information provided in this guide serve as a foundation for designing and interpreting studies aimed at further elucidating the role of HSD17B13 in liver disease and evaluating the therapeutic potential of its inhibitors.
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis and treatment of NAFLD [escholarship.org]
- 3. news-medical.net [news-medical.net]
- 4. uniprot.org [uniprot.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. BI-3231 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. Pardon Our Interruption [opnme.com]
- 9. Novel HSD17B13 inhibitors display hepatoprotective effects in hepatitis models | BioWorld [bioworld.com]
- 10. Astrazeneca patents new 17-β-HSD 13 inhibitors for liver disorders | BioWorld [bioworld.com]
- 11. New 17β-HSD13 inhibitors disclosed in Astrazeneca patents | BioWorld [bioworld.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. enanta.com [enanta.com]
- 14. enanta.com [enanta.com]
Safety Operating Guide
Proper Disposal of Hsd17B13-IN-30: A Guide for Laboratory Professionals
Disclaimer: A specific Safety Data Sheet (SDS) for Hsd17B13-IN-30 is not publicly available. The following procedures are based on general best practices for the handling and disposal of non-hazardous, solid research-grade chemical compounds. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all local, state, and federal regulations.
This guide provides essential safety and logistical information for the proper disposal of this compound, a potent inhibitor of the HSD17B13 enzyme used in nonalcoholic fatty liver disease research. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring environmental responsibility.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to be familiar with general laboratory safety protocols for chemical powders.
Personal Protective Equipment (PPE): All personnel handling this compound, including during disposal procedures, must wear the following PPE to prevent skin and respiratory exposure:
-
Gloves: Nitrile or other chemical-resistant gloves are required.[1][2]
-
Eye Protection: Safety glasses with side shields or goggles are mandatory to protect against splashes or airborne particles.[2][3]
-
Lab Coat: A full-sleeved lab coat should be worn to protect skin and clothing.[4]
-
Respiratory Protection: When handling larger quantities or if there is a risk of aerosolization, a dust mask or a respirator should be used.[2][4]
Step-by-Step Disposal Procedures
The proper disposal of this compound depends on whether you are disposing of the pure ("neat") compound or materials contaminated with it.
Disposal of Pure (Neat) this compound
-
Waste Identification and Labeling:
-
Designate a specific, sealed container for "Non-Hazardous Solid Chemical Waste."
-
Clearly label the container with the full chemical name: "this compound." Do not use abbreviations.
-
Include the date when the waste was first added to the container.
-
-
Transferring the Compound:
-
Conduct the transfer within a chemical fume hood to minimize inhalation risk.
-
Use a dedicated spatula or scoop to transfer the solid compound into the designated waste container.
-
Ensure the container is tightly sealed after the transfer.[5]
-
-
Storage and Collection:
-
Store the sealed waste container in a designated, secure area away from incompatible materials.
-
Follow your institution's procedures for chemical waste pickup. Do not dispose of the solid compound in the regular trash or down the drain.[6]
-
Disposal of Contaminated Labware and Materials
-
Segregation of Waste:
-
Establish separate, clearly labeled waste streams for different types of contaminated materials.
-
-
Sharps (Needles, Syringes, Scalpels):
-
Immediately place all contaminated sharps into a designated, puncture-proof sharps container.
-
Do not overfill the sharps container.
-
Follow your institution's protocol for the disposal of full sharps containers.
-
-
Glassware (Pipettes, Vials):
-
If possible, rinse glassware with a suitable solvent (e.g., ethanol or DMSO, depending on the initial solvent used) to remove residual compound. The rinsate should be collected and disposed of as liquid chemical waste.
-
Place rinsed, non-broken glassware in a designated "Contaminated Glass Waste" container.
-
Broken glassware must be placed in a sturdy, puncture-resistant container labeled "Broken Glass."
-
-
Plasticware (Pipette tips, Tubes):
-
Dispose of all contaminated, non-sharp plasticware in a designated "Solid Chemical Waste" container.
-
This container should be lined with a durable plastic bag.
-
-
Personal Protective Equipment (PPE):
-
Contaminated gloves, bench paper, and other disposable PPE should be placed in the "Solid Chemical Waste" container.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
Caption: Disposal workflow for this compound and contaminated materials.
Summary of Disposal Procedures
| Waste Type | Container Recommendation | Key Disposal Considerations |
| Pure this compound (Solid) | Sealed, clearly labeled "Non-Hazardous Solid Chemical Waste" container. | Do not mix with other chemical waste. Handle in a fume hood. |
| Contaminated Sharps | Puncture-proof sharps container. | Do not recap needles. Do not overfill. |
| Contaminated Glassware | "Contaminated Glass Waste" or "Broken Glass" container. | Rinse if possible; collect rinsate as liquid waste. |
| Contaminated Plasticware & PPE | "Solid Chemical Waste" container lined with a plastic bag. | Segregate from non-contaminated lab waste. |
References
Navigating the Safe Handling of Hsd17B13-IN-30: A Guide for Researchers
Essential Safety and Logistical Information for a Novel Research Compound
For researchers, scientists, and drug development professionals working with novel compounds like Hsd17B13-IN-30, a robust understanding of safety and handling protocols is paramount. While specific hazard data for this compound is not publicly available, this guide provides essential, immediate safety and logistical information based on established best practices for handling new and uncharacterized chemical entities in a research environment. Adherence to these general protocols is critical to ensure personnel safety and maintain experimental integrity.
Personal Protective Equipment (PPE): A Non-Negotiable First Line of Defense
When handling any chemical with unknown toxicological properties, a comprehensive approach to Personal Protective Equipment (PPE) is required. The following table outlines the recommended PPE for handling this compound, assuming a risk-averse stance in the absence of specific hazard data.
| PPE Category | Minimum Requirement | Recommended for Higher Risk Procedures (e.g., weighing, preparing concentrated solutions) |
| Eye Protection | ANSI Z87.1 compliant safety glasses with side shields. | Chemical splash goggles.[1][2] |
| Face Protection | Not required for low-volume handling in a well-ventilated area. | Face shield worn over safety goggles.[1][2] |
| Hand Protection | Nitrile gloves (check for breakthrough time if solvent is used). | Double-gloving with a flexible laminate glove (e.g., Silver Shield) as the inner layer.[1] |
| Body Protection | Flame-resistant lab coat.[1] | Chemical-resistant apron over a lab coat. |
| Foot Protection | Closed-toe shoes.[1] | Chemical-resistant shoe covers. |
| Respiratory | Not typically required for small-scale use in a certified chemical fume hood. | A NIOSH-approved respirator may be necessary if working outside a fume hood or with powders. |
Operational Plan: From Receipt to Disposal
A clear and logical workflow is essential for the safe management of new chemical compounds. The following diagram illustrates a standard operational plan for this compound within a laboratory setting.
Operational Workflow for a Novel Research Chemical
Disposal Plan: Ensuring Environmental and Personnel Safety
The disposal of novel research chemicals must be handled with the utmost care to prevent environmental contamination and exposure risks.
Waste Characterization: Since the specific hazards of this compound are unknown, all waste generated should be treated as hazardous. This includes:
-
Unused or expired compound.
-
Contaminated consumables (e.g., pipette tips, gloves, weighing paper).
-
Empty containers, which must be triple-rinsed with a suitable solvent, with the rinsate collected as hazardous waste.[3]
Collection and Storage:
-
Use a designated, properly labeled hazardous waste container. The label should include "Hazardous Waste," the chemical name ("this compound"), and the primary hazard (e.g., "Caution: Chemical of Unknown Toxicity").
-
Store the waste container in a secondary containment bin in a designated satellite accumulation area.
-
Keep the waste container closed at all times, except when adding waste.[3]
Final Disposal:
-
Do not dispose of this compound down the drain or in regular trash.[4][5]
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. Follow all institutional and local regulations for hazardous waste disposal.
Spill Response: A Step-by-Step Decision Guide
In the event of a spill, a quick and informed response is crucial. The following decision tree outlines the immediate steps to take.
Spill Response Decision Tree
By implementing these comprehensive safety and handling protocols, researchers can mitigate the risks associated with working with novel compounds like this compound, fostering a secure and productive research environment. Always consult your institution's specific safety guidelines and Chemical Hygiene Plan.
References
- 1. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 4. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 5. Hazardous Waste and Disposal - American Chemical Society [acs.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
